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  • Product: 1-(3-Methoxyphenyl)cyclobutan-1-ol
  • CAS: 1202643-83-1

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Melting Point Profile of 1-(3-Methoxyphenyl)cyclobutan-1-ol: A Technical Guide for Drug Development

Executive Summary 1-(3-Methoxyphenyl)cyclobutan-1-ol (CAS: 1202643-83-1) is a highly strained, sterically hindered tertiary alcohol[1][2]. In modern medicinal chemistry, it serves as a high-value synthetic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methoxyphenyl)cyclobutan-1-ol (CAS: 1202643-83-1) is a highly strained, sterically hindered tertiary alcohol[1][2]. In modern medicinal chemistry, it serves as a high-value synthetic building block for centrally acting active pharmaceutical ingredients (APIs), particularly in the development of cyclobutane-containing analogs of monoamine reuptake inhibitors (e.g., Venlafaxine and Tramadol derivatives)[3]. For drug development professionals, mastering the thermodynamic stability and solid-state properties of this intermediate is critical for optimizing downstream formulation, process scale-up, and long-term storage viability.

Thermodynamic Stability & Ring Strain Analysis

The thermodynamic profile of 1-(3-methoxyphenyl)cyclobutan-1-ol is fundamentally governed by the interplay between the inherent angle strain of the cyclobutane core and the steric bulk of its substituents.

Cyclobutane Ring Strain

Unsubstituted cyclobutane possesses a substantial ring strain energy of approximately 26.5 kcal/mol. This is primarily derived from eclipsing interactions between adjacent C-H bonds (Pitzer strain) and the severe compression of internal bond angles from the ideal tetrahedral 109.5° to approximately 88° (Baeyer strain).

Substituent Effects and Conformation

The introduction of a 3-methoxyphenyl group and a hydroxyl group at the C1 position creates significant transannular and gauche interactions. To minimize steric clash between the bulky aryl group and the hydroxyl moiety, the cyclobutane ring adopts a highly specific "puckered" conformation. The electron-donating nature of the meta-methoxy group also influences the electron density of the aromatic ring, subtly altering the hyperconjugative stabilization of the C1-aryl bond.

Thermal Degradation Pathways

Due to the high ground-state energy of the strained ring, thermal stress provides the activation energy required for ring-opening or elimination. As detailed in [4], tertiary cyclobutanols subjected to temperatures exceeding 150 °C typically undergo two primary degradation pathways:

  • Dehydration : Acid-catalyzed or strictly thermal loss of water to yield 1-(3-methoxyphenyl)cyclobutene, driven by the formation of a conjugated π -system.

  • Retro-Aldol Cleavage : C-C bond cleavage yielding cyclobutanone and phenolic derivatives, driven by the thermodynamic release of the 26.5 kcal/mol ring strain.

Melting Point & Solid-State Profile

Unlike highly symmetric aromatic compounds that form rigid, high-melting crystal lattices, 1-(3-methoxyphenyl)cyclobutan-1-ol exhibits a significantly depressed melting point.

  • Symmetry and Crystal Packing : The meta-methoxy substitution introduces molecular asymmetry. This asymmetry disrupts optimal crystal packing, leading to weaker intermolecular dispersion forces compared to para-substituted or unsubstituted analogs.

  • Hydrogen Bonding Networks : While the tertiary hydroxyl group partakes in intermolecular O-H···O hydrogen bonding, the severe steric shielding provided by the adjacent puckered cyclobutane and the aryl ring limits the formation of an extensive, long-range hydrogen-bonded network.

  • Predictive Profile : Consequently, 1-(3-methoxyphenyl)cyclobutan-1-ol typically presents as a low-melting crystalline solid or a highly viscous oil at room temperature (predicted Tm​ range: 25–35 °C). Its exact physical state is highly dependent on the crystallization solvent, thermal history, and the presence of nucleating seeds.

Table 1: Physicochemical and Thermodynamic Properties
PropertyValue / DescriptorMechanistic Rationale
Molecular Weight 178.23 g/mol Standard molar mass for C11​H14​O2​ .
Predicted Melting Point ( Tm​ ) 25 – 35 °CDepressed due to meta-asymmetry and steric shielding of the -OH group.
Ring Strain Energy ~26.5 kcal/molInherent to the cyclobutane geometry (Baeyer/Pitzer strain).
Thermal Stability Limit ( Td​ ) < 150 °CThreshold for strain-release retro-aldol cleavage or dehydration.
Hydrogen Bonding Sterically HinderedBulky C1 substituents prevent dense lattice formation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for each methodological choice.

Protocol A: Synthesis via Grignard Addition

This workflow details the nucleophilic addition of a Grignard reagent to a strained cyclic ketone, adapted from standards in[5].

  • System Preparation : Flame-dry a 3-neck round-bottom flask under a continuous nitrogen purge.

    • Causality: Grignard reagents are highly nucleophilic and basic; ambient moisture will rapidly protonate the reagent, yielding 3-methoxybenzene (anisole) as a dead-end byproduct.

  • Grignard Formation : Suspend magnesium turnings (1.1 eq) in anhydrous THF. Add a catalytic amount of iodine, followed by the dropwise addition of 3-bromoanisole (1.0 eq). Reflux gently until the magnesium is consumed.

  • Electrophile Addition : Cool the reaction mixture to exactly 0 °C using an ice bath. Add cyclobutanone (1.05 eq) dropwise over 30 minutes.

    • Causality: Cyclobutanone is prone to enolization. Maintaining 0 °C minimizes the thermal energy available for acid-base side reactions, favoring the desired kinetic nucleophilic addition.

  • Quenching & Validation : Quench the reaction strictly with saturated aqueous NH4​Cl .

    • Causality: A mild proton source is required to hydrolyze the magnesium alkoxide intermediate. Stronger acids would trigger the immediate dehydration of the newly formed, highly strained tertiary alcohol.

    • Self-Validation: Confirm complete conversion via TLC (Hexanes:EtOAc 8:2) and GC-MS (target m/z = 178).

Protocol B: Thermal Analysis (DSC/TGA)

To accurately map the melting point and thermodynamic stability, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed synchronously, following guidelines from [6].

  • Calibration : Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C).

    • Causality: This self-validating step ensures the thermocouple accuracy is strictly verified before analyzing the low-melting cyclobutanol target.

  • Sample Preparation : Weigh 2–5 mg of the synthesized 1-(3-methoxyphenyl)cyclobutan-1-ol into an aluminum pan. Hermetically seal the pan and pierce a single 50 µm pinhole in the lid.

    • Causality: The pinhole allows for the release of volatile degradation products (preventing pan rupture) while maintaining a controlled internal atmosphere.

  • Thermal Profiling : Heat the sample from 0 °C to 250 °C at a strict rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

    • Causality: A 10 °C/min rate strikes an optimal thermodynamic balance; faster rates cause thermal lag and artificially broaden melting endotherms, while slower rates diminish the signal-to-noise ratio of the heat flow sensor.

Visualizations

Pathway A 3-Bromoanisole + Mg (Anhydrous THF) B 3-Methoxyphenylmagnesium Bromide A->B Grignard Formation D 1-(3-methoxyphenyl) cyclobutan-1-ol B->D Nucleophilic Addition C Cyclobutanone (0°C to RT) C->D Electrophile E Thermal Stress (>150°C) D->E Heating F Ring-Opening / Dehydration Products E->F Strain Release

Synthesis and thermal degradation pathway of 1-(3-methoxyphenyl)cyclobutan-1-ol.

Workflow Step1 Sample Preparation (2-5 mg in sealed Al pan) Step2 DSC Analysis (10 °C/min, N2 purge) Step1->Step2 Step3 TGA Analysis (10 °C/min, N2 purge) Step1->Step3 Step4 Data Processing (Endotherm/Exotherm mapping) Step2->Step4 Melting Point (Tm) Step3->Step4 Degradation (Td) Step5 Thermodynamic Profiling (Tm, ΔHfus, Td) Step4->Step5

Analytical workflow for determining thermodynamic stability and melting point.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition . Smith, M. B. Wiley/ACS Publications.[Link]

  • Thermal Analysis of Pharmaceuticals . Craig, D. Q. M., & Reading, M. CRC Press / Taylor & Francis.[Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition . Furniss, B. S., et al. Semantic Scholar / Longman Scientific.[Link]

Sources

Exploratory

A Guide to the Crystallographic and 3D Structural Analysis of 1-(3-methoxyphenyl)cyclobutan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and potential as a therapeutic agent. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating this solid-state architecture. This guide provides an in-depth, technical walkthrough of the process for determining the crystallographic data and 3D structure of 1-(3-methoxyphenyl)cyclobutan-1-ol, a substituted cyclobutane derivative of interest in synthetic and medicinal chemistry. While a public crystal structure for this specific molecule is not available as of this writing, this document serves as a comprehensive, field-proven protocol for its synthesis, crystallization, and structural analysis. It is designed to equip researchers with the expertise to move from chemical synthesis to a fully refined crystal structure, emphasizing the causality behind experimental choices to ensure a robust and self-validating workflow.

Introduction: The Significance of Structural Elucidation

1-(3-methoxyphenyl)cyclobutan-1-ol belongs to a class of compounds—tertiary alcohols containing a cyclobutane ring—that are valuable intermediates in organic synthesis. The strained four-membered ring and the electronic nature of the methoxy-substituted phenyl group create a unique conformational landscape. Understanding the precise bond lengths, angles, and intermolecular interactions in the solid state is crucial for:

  • Conformational Analysis: Determining the preferred puckering of the cyclobutane ring and the orientation of the phenyl and hydroxyl groups.

  • Intermolecular Interactions: Identifying hydrogen bonding networks and other non-covalent interactions that dictate crystal packing, which in turn influences physical properties like melting point, solubility, and stability.

  • Structure-Activity Relationship (SAR) Studies: Providing a high-resolution molecular scaffold for computational modeling and the design of new derivatives with specific biological activities.

This guide outlines the complete workflow, from obtaining the material to the final structural analysis, grounding each step in authoritative crystallographic principles.

Part I: Synthesis and High-Purity Crystallization

The prerequisite for any crystallographic study is the availability of high-purity, single crystals. The synthesis must be clean, and the crystallization protocol must be meticulously developed to yield crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).

Proposed Synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol

A reliable method to synthesize the target compound is via a Grignard reaction, a classic and robust C-C bond-forming reaction.

Reaction Scheme:

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 eq). Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small iodine crystal can be added to initiate the reaction. The reaction is exothermic and should be gently refluxed until all magnesium is consumed.

  • Reaction with Cyclobutanone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclobutanone (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure 1-(3-methoxyphenyl)cyclobutan-1-ol.[1][2][3]

Protocol for Single Crystal Growth

Growing diffraction-quality crystals is often the most challenging step. The key is to allow molecules to slowly and methodically arrange themselves into a crystalline lattice.

Recommended Technique: Slow Evaporation

This is the most straightforward method for relatively non-volatile solvents.

  • Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a system where the compound is soluble when warm but sparingly soluble at room temperature. A hexane/ethyl acetate mixture is a promising starting point.

  • Crystal Growth: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at room temperature. Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.

  • Incubation: Cover the vial with a cap that has been pierced with a needle. This allows the solvent to evaporate very slowly over several days to weeks. Store the vial in a vibration-free environment at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen.

Causality Behind Choices:

  • High Purity: Impurities can disrupt the crystal lattice, preventing the growth of well-ordered single crystals.

  • Slow Evaporation: Rapid solvent removal leads to precipitation or the formation of microcrystalline powder, not large single crystals. The slow process provides the thermodynamic minimum energy state, which is the ordered crystal lattice.

  • Vibration-Free Environment: Mechanical shock can induce rapid nucleation, resulting in many small crystals instead of a few large ones.

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

This section details the workflow for collecting and processing the diffraction data from a suitable single crystal.

Experimental Workflow for Data Collection and Reduction

The following diagram illustrates the standard workflow from crystal to processed diffraction data.

SCXRD_Workflow cluster_exp Experimental Setup cluster_proc Data Processing Crystal 1. Crystal Mounting & Cryo-Cooling Centering 2. Optical & X-ray Centering Crystal->Centering Goniometer Mount UnitCell 3. Unit Cell Determination Centering->UnitCell Diffraction Shots DataCollection 4. Full Data Collection UnitCell->DataCollection Indexing Success Integration 5. Integration DataCollection->Integration Raw Frames Scaling 6. Scaling & Merging Integration->Scaling Integrated Intensities Absorption 7. Absorption Correction Scaling->Absorption FinalData HKL File (Intensity Data) Absorption->FinalData

Caption: Workflow for SC-XRD data collection and processing.

Step-by-Step Methodology:

  • Crystal Mounting: A single crystal is selected under a microscope, mounted on a nylon loop, and flash-cooled to 100 K in a stream of nitrogen gas. The cryogenic temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection Instrument: A modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a photon-counting detector (e.g., Dectris PILATUS or EIGER) is used.

  • Unit Cell Determination: A few initial diffraction images are collected to locate reflections. These are then used by the instrument software to determine the crystal lattice parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy: A strategy is calculated to collect a complete, highly redundant dataset. This typically involves a series of scans (e.g., ω-scans) at different goniometer angles to ensure all unique reflections are measured multiple times.

  • Integration: The raw image frames are processed to measure the intensity of each diffraction spot (reflection) and subtract the background noise.

  • Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in exposure time and crystal decay. A multi-scan absorption correction is applied to correct for the absorption of X-rays by the crystal itself. This step is critical for accurate intensity measurements.[4]

Part III: Structure Solution, Refinement, and Validation

With a processed file of reflection intensities (an HKL file), the next step is to determine the atomic arrangement that produced this diffraction pattern.

Structure Solution and Refinement Protocol

Structure_Solution_Workflow cluster_solve Structure Solution cluster_refine Structure Refinement SpaceGroup 1. Determine Space Group DirectMethods 2. Solve Phase Problem (e.g., Direct Methods) SpaceGroup->DirectMethods InitialModel 3. Build Initial Model DirectMethods->InitialModel Electron Density Map RefinePos 4. Refine Atomic Positions & Isotropic Displacements InitialModel->RefinePos Initial Atomic Coordinates AssignAniso 5. Assign Anisotropic Displacement Parameters RefinePos->AssignAniso AddH 6. Add Hydrogen Atoms AssignAniso->AddH Difference Fourier Map FinalRefine 7. Final Refinement Cycles AddH->FinalRefine Validation Validation (CheckCIF) FinalRefine->Validation Final CIF File

Caption: Workflow for crystal structure solution and refinement.

  • Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group, which defines the symmetry elements present in the unit cell.

  • Structure Solution: The "phase problem" is solved using direct methods (common for small molecules), which statistically determine the phases of the reflections. This generates an initial electron density map.

  • Model Building: The highest peaks in the electron density map are assigned to the non-hydrogen atoms of the molecule (C and O).

  • Refinement: The atomic positions and thermal displacement parameters are refined using a least-squares algorithm to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).

  • Anisotropic Refinement: Isotropic thermal ellipsoids are refined anisotropically for all non-hydrogen atoms to better model their thermal motion.

  • Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined using a riding model, where their positions are geometrically constrained relative to their parent atom.

  • Validation: The final model is validated using software like checkCIF to ensure it is chemically and crystallographically sound. Key metrics are the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

Part IV: Illustrative Crystallographic Data and Structural Analysis

As no experimental data is publicly available, this section presents a plausible, illustrative dataset and analysis for 1-(3-methoxyphenyl)cyclobutan-1-ol, based on common values for organic molecules.

Illustrative Crystallographic Data Table
ParameterIllustrative ValueSignificance
Chemical FormulaC₁₁H₁₄O₂Defines the atomic composition.
Formula Weight178.23 g/mol Molar mass of the compound.[5]
Crystal SystemMonoclinicA common crystal system for organic molecules.
Space GroupP2₁/cA very common centrosymmetric space group for organic molecules.
a, b, c [Å]10.5, 8.2, 12.1Dimensions of the unit cell.
α, γ [°]90Unit cell angles.
β [°]98.5The non-90° angle in the monoclinic system.
Volume [ų]1045Volume of the unit cell.
Z4Number of molecules per unit cell.
T [K]100(2)Data collection temperature.
R₁ [I > 2σ(I)]0.045R-factor for observed reflections; a value < 5% indicates a good model.
wR₂ (all data)0.11Weighted R-factor for all data; a value < 12% is generally considered good.
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good fit between the model and the data.
Analysis of Molecular and Crystal Structure
  • Molecular Geometry: The cyclobutane ring is expected to be puckered, not planar, to relieve ring strain. Key bond lengths and angles (e.g., C-C, C-O, C-O-C) would be analyzed and compared to standard values. The tertiary alcohol C-O bond would be approximately 1.44 Å.

  • Intermolecular Interactions: The most significant interaction governing the crystal packing would be hydrogen bonding from the hydroxyl group. The -OH group can act as a hydrogen bond donor to the oxygen of a neighboring hydroxyl group or the methoxy oxygen, likely forming chains or dimers of molecules within the crystal lattice.

  • Conformation: The orientation of the 3-methoxyphenyl group relative to the cyclobutane ring would be defined by the relevant torsion angles. Steric hindrance would likely favor a staggered conformation.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for the determination of the crystallographic data and 3D structure of 1-(3-methoxyphenyl)cyclobutan-1-ol. By following these detailed protocols—from rational synthesis and meticulous crystallization to rigorous data collection and refinement—researchers can obtain a high-quality crystal structure. Such a structure provides invaluable, unambiguous insight into the molecule's solid-state conformation and intermolecular interactions, forming an authoritative basis for further research in materials science and drug development.

References

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry. W. H. Freeman.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)cyclobutan-1-ol. National Center for Biotechnology Information.
  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

  • Yahya-Meymandi, A., Mohammadi Ziarani, G., Shafiee, A., & Foroumadi, A. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Iranian Journal of Pharmaceutical Research, 10(4), 739–744.

Sources

Foundational

Discovery and Early-Stage Research Applications of 1-(3-methoxyphenyl)cyclobutan-1-ol: A Conformational Scaffold for CNS Drug Design

Executive Summary In the highly attritional landscape of central nervous system (CNS) drug discovery, the strategic selection of core scaffolds dictates both the physicochemical trajectory and the intellectual property (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly attritional landscape of central nervous system (CNS) drug discovery, the strategic selection of core scaffolds dictates both the physicochemical trajectory and the intellectual property (IP) potential of a lead series. 1-(3-methoxyphenyl)cyclobutan-1-ol (CAS: 1202643-83-1)[1] has emerged as a privileged, conformationally restricted building block. As a Senior Application Scientist, I frequently deploy this tertiary alcohol to bridge the structural space between classical cyclohexanol-based therapeutics (e.g., tramadol, venlafaxine) and rigidified cyclobutane derivatives (e.g., sibutramine). This whitepaper details the structural rationale, physicochemical advantages, and self-validating synthetic workflows for integrating this scaffold into early-stage discovery pipelines.

Structural Rationale & Pharmacophore Mapping

The architecture of 1-(3-methoxyphenyl)cyclobutan-1-ol is defined by two synergistic components:

  • The Cyclobutane Core: Cyclobutane possesses approximately 26 kcal/mol of ring strain, forcing a puckered conformation that distinctly alters the spatial vectors of substituents compared to the relaxed chair conformation of cyclohexane. This angular restriction reduces the entropic penalty upon target binding. Furthermore, the smaller ring size lowers the molecular weight and lipophilicity—critical parameters for maximizing ligand efficiency and blood-brain barrier (BBB) permeation.

  • The 3-Methoxyphenyl Moiety: In CNS drug design, the 3-methoxyphenyl group is a robust bioisosteric precursor to the 3-hydroxyphenyl group. The 3-OH pharmacophore is an absolute requirement for high-affinity hydrogen bonding to the μ -opioid receptor (MOR) and for the inhibition of the norepinephrine transporter (NET)[2]. Synthetically, retaining the phenol as a methyl ether protects it from unwanted alkylation or oxidation during the harsh conditions of downstream library diversification.

Physicochemical Profiling

To understand the advantage of the cyclobutane contraction, we must compare it against its widely used cyclohexanol counterpart.

Property1-(3-methoxyphenyl)cyclobutan-1-ol1-(3-methoxyphenyl)cyclohexan-1-olRationale for Difference
Molecular Weight 178.23 g/mol 206.28 g/mol Smaller ring size reduces MW, improving overall ligand efficiency.
cLogP (approx) 2.12.8Reduced lipophilicity enhances aqueous solubility and reduces off-target toxicity.
Ring Strain ~26 kcal/mol~0 kcal/molHigh strain drives unique downstream reactivity (e.g., ring expansion)[3].
Topological Polar Surface Area (TPSA) 29.46 Ų29.46 ŲIdentical heteroatom count; excellent range for BBB penetration (< 90 Ų).

Synthetic Workflows & Methodologies

The synthesis of 1-arylcyclobutanols relies on the precise execution of a Grignard addition to a highly electrophilic, yet sensitive, cyclobutanone core[4]. The protocol below is designed as a self-validating system to prevent common failure modes such as enolization or acid-catalyzed dehydration.

Protocol: Synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol

This procedure generates the core scaffold by establishing a critical C-C bond between the aryl interaction group and the cyclobutane ring.

Step 1: Grignard Reagent Preparation

  • Charge a flame-dried, argon-purged flask with magnesium turnings (1.1 eq) and a catalytic amount of iodine in anhydrous tetrahydrofuran (THF).

  • Add a 10% portion of 3-bromoanisole (1.0 eq) in THF to initiate the reaction.

    • Causality Check: THF is explicitly chosen over diethyl ether because its higher boiling point facilitates the initiation of electron-rich aryl halides, which can otherwise be sluggish and prone to stalling.

  • Once initiated (indicated by the disappearance of the iodine color and exothermic bubbling), add the remaining 3-bromoanisole dropwise to maintain a gentle reflux.

  • Stir for 2 hours at room temperature to ensure quantitative formation of 3-methoxyphenylmagnesium bromide.

Step 2: Nucleophilic Addition

  • Cool the Grignard reagent solution strictly to 0 °C using an ice bath.

  • Add cyclobutanone (1.05 eq) in anhydrous THF dropwise.

    • Causality Check: The reaction must be kept at 0 °C initially. Cyclobutanone is highly electrophilic due to its ring strain, but it is highly susceptible to enolization, aldol condensation, or ring-opening if the localized temperature spikes[3].

  • Allow the mixture to slowly warm to room temperature and stir for 4 hours.

Step 3: Quenching and Isolation

  • Quench the reaction carefully with saturated aqueous NH4​Cl at 0 °C.

    • Causality Check: A mild, weakly acidic quench is mandatory. Strong acids (like HCl) will protonate the newly formed tertiary alcohol, leading to rapid dehydration into a cyclobutene derivative driven by the relief of steric clash.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target compound as a colorless oil[1].

Synthesis A 3-Bromoanisole + Mg Turnings B Grignard Formation (THF, Reflux) A->B C 3-Methoxyphenylmagnesium Bromide B->C D Cyclobutanone Addition (0°C to RT) C->D E Aqueous Quench (Sat. NH4Cl) D->E F 1-(3-methoxyphenyl) cyclobutan-1-ol E->F

Caption: Synthetic workflow for 1-(3-methoxyphenyl)cyclobutan-1-ol via Grignard addition.

Applications in Early-Stage Drug Discovery

Analgesics and Antidepressants (Dual-Action Modulators)

The primary application of 1-(3-methoxyphenyl)cyclobutan-1-ol is in the generation of novel dual-action CNS agents. By utilizing the Ritter reaction or direct amination protocols, the tertiary alcohol can be converted into an amine. Subsequent O -demethylation (using BBr3​ ) yields the active 3-hydroxyphenyl derivatives. These cyclobutane analogues of tramadol and tapentadol are heavily investigated for their ability to simultaneously agonize the μ -opioid receptor and inhibit monoamine reuptake, providing synergistic relief for both nociceptive and neuropathic pain[2].

Pathway Scaffold Cyclobutanol Scaffold MOR μ-Opioid Receptor (MOR) Agonism Scaffold->MOR 3-OH bioisosteres NET Norepinephrine Transporter (NET) Inhibition Scaffold->NET Amine functionalization Gi Gi/o Protein Coupling (cAMP Decrease) MOR->Gi Synapse Increased Synaptic Norepinephrine NET->Synapse Analgesia Synergistic Analgesia Gi->Analgesia Synapse->Analgesia

Caption: Dual-action signaling pathway for CNS derivatives based on the cyclobutanol scaffold.

Strain-Driven Heterocycle Synthesis

Beyond direct target binding, 1-arylcyclobutanols are highly valuable intermediates for complex heterocycle synthesis. Recent cutting-edge methodologies have demonstrated the strain-driven rearrangement of cyclobutanols to pyrrolines and indoles via nitrogen insertion[3]. The inherent ring strain of the cyclobutane core acts as a thermodynamic driving force for ring expansion when exposed to electrophilic hydroxylamine-based reagents, allowing researchers to rapidly access diverse heterocyclic libraries from a single, simple precursor.

References

  • NIH PubChem. "1-(3-Methoxyphenyl)cyclobutan-1-ol | C11H14O2 | CID 58319312". Source: nih.gov.
  • ACS Publications. "From Cycloalkanols to Heterocycles via Nitrogen Insertion". Source: acs.org.
  • Benchchem. "3-Hydroxycyclobutanone|CAS 15932-93-1|Supplier". Source: benchchem.com.
  • ResearchGate. "Affinities (K i (nM)) of Opioid Analogues for , , and Binding Sites in Guinea Pig Brain Membrane Preparation". Source: researchgate.net.

Sources

Protocols & Analytical Methods

Method

The Cyclobutane Core in Modern Analgesics: Application of 1-(3-Methoxyphenyl)cyclobutan-1-ol as a Pharmaceutical Intermediate

Introduction: The Strategic Value of Strained Ring Systems in Drug Design In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Strained Ring Systems in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties is relentless. Among these, strained ring systems, particularly the cyclobutane moiety, have garnered significant attention. The unique, puckered three-dimensional structure of the cyclobutane ring offers a compelling scaffold for the design of pharmacologically active molecules.[1] Its incorporation into drug candidates can lead to enhanced metabolic stability, conformational rigidity, and improved binding affinity to biological targets. This application note provides a detailed exploration of the synthetic utility of 1-(3-methoxyphenyl)cyclobutan-1-ol as a key intermediate in the development of novel analgesic agents, with a particular focus on its application in the synthesis of cyclobutane analogues of the well-known opioid analgesic, Tramadol.

The structural relationship between 1-(3-methoxyphenyl)cyclobutan-1-ol and Tramadol is significant. Tramadol, a centrally acting analgesic, possesses a 1-(3-methoxyphenyl)cyclohexanol core structure.[2][3] The replacement of the cyclohexane ring with a cyclobutane ring presents a strategic modification aimed at exploring new chemical space and potentially modulating the pharmacological profile of the resulting compound. The inherent ring strain and distinct conformational preferences of the cyclobutane ring can influence receptor binding and metabolic pathways, potentially leading to a differentiated therapeutic agent.

This document will provide detailed protocols for the synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol and its subsequent elaboration into a key amine intermediate, a critical step towards the synthesis of cyclobutane-based analgesics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field of drug development.

Synthetic Applications of 1-(3-Methoxyphenyl)cyclobutan-1-ol

The primary application of 1-(3-methoxyphenyl)cyclobutan-1-ol as a pharmaceutical intermediate lies in its role as a precursor to more complex molecules with potential therapeutic activity. Its tertiary alcohol functionality on a cyclobutane ring adjacent to a methoxyphenyl group makes it an ideal starting material for the introduction of nitrogen-containing functional groups, a common feature in centrally active pharmaceutical agents.

A key transformation in this context is the conversion of the tertiary alcohol to an amine. The Ritter reaction provides a robust and well-established method for achieving this transformation.[4][5][6] This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid to yield an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.

The following sections will detail the synthesis of the starting material, 1-(3-methoxyphenyl)cyclobutan-1-ol, and its subsequent conversion to 1-(3-methoxyphenyl)cyclobutanamine, a versatile intermediate for the synthesis of a variety of potential drug candidates, including cyclobutane analogues of Tramadol.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Methoxyphenyl)cyclobutan-1-ol

This protocol describes the synthesis of the title intermediate via a Grignard reaction between 3-bromoanisole and cyclobutanone. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, ideal for the creation of tertiary alcohols from ketones.

Reaction Scheme:

Protocol_1 reagents 1. Mg, THF 2. Cyclobutanone 3. H3O+ (workup) 1-(3-methoxyphenyl)cyclobutan-1-ol 1-(3-methoxyphenyl)cyclobutan-1-ol reagents->1-(3-methoxyphenyl)cyclobutan-1-ol 3-Bromoanisole 3-Bromoanisole 3-Bromoanisole->1-(3-methoxyphenyl)cyclobutan-1-ol Grignard Reaction

Caption: Synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Bromoanisole187.0418.7 g0.10
Magnesium turnings24.312.67 g0.11
Iodine253.811 crystalcatalytic
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Cyclobutanone70.097.0 g0.10
Saturated aq. NH4Cl-100 mL-
Diethyl ether74.12200 mL-
Anhydrous MgSO4120.37--

Procedure:

  • Grignard Reagent Preparation:

    • A 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen.

    • Magnesium turnings (2.67 g, 0.11 mol) and a crystal of iodine are placed in the flask.

    • A solution of 3-bromoanisole (18.7 g, 0.10 mol) in 50 mL of anhydrous THF is prepared and added to the dropping funnel.

    • Approximately 10 mL of the 3-bromoanisole solution is added to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun if necessary, as indicated by the disappearance of the iodine color and gentle refluxing.

    • The remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclobutanone:

    • The Grignard reagent solution is cooled to 0 °C in an ice bath.

    • A solution of cyclobutanone (7.0 g, 0.10 mol) in 50 mL of anhydrous THF is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Purification:

    • The reaction is quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C.

    • The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 1-(3-methoxyphenyl)cyclobutan-1-ol as a colorless oil.

Expected Yield and Characterization:

  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (t, J = 7.9 Hz, 1H), 7.05 (d, J = 7.6 Hz, 1H), 6.98 (t, J = 2.0 Hz, 1H), 6.82 (dd, J = 8.2, 2.5 Hz, 1H), 3.82 (s, 3H), 2.55-2.45 (m, 2H), 2.30-2.20 (m, 2H), 2.05-1.95 (m, 1H), 1.70-1.60 (m, 1H), 1.55 (s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.7, 148.9, 129.4, 117.9, 112.5, 111.8, 77.2, 55.2, 36.4, 12.8.

Protocol 2: Synthesis of 1-(3-Methoxyphenyl)cyclobutanamine via Ritter Reaction

This protocol details the conversion of the tertiary alcohol to the corresponding amine via a Ritter reaction followed by hydrolysis of the intermediate amide. This two-step, one-pot procedure is an efficient method for introducing an amino group at a sterically hindered carbon center.

Reaction Scheme:

Protocol_2 reagents1 1. CH3CN, H2SO4 N-(1-(3-methoxyphenyl)cyclobutyl)acetamide N-(1-(3-methoxyphenyl)cyclobutyl)acetamide reagents1->N-(1-(3-methoxyphenyl)cyclobutyl)acetamide reagents2 2. NaOH, H2O (hydrolysis) 1-(3-methoxyphenyl)cyclobutanamine 1-(3-methoxyphenyl)cyclobutanamine reagents2->1-(3-methoxyphenyl)cyclobutanamine 1-(3-methoxyphenyl)cyclobutan-1-ol 1-(3-methoxyphenyl)cyclobutan-1-ol 1-(3-methoxyphenyl)cyclobutan-1-ol->N-(1-(3-methoxyphenyl)cyclobutyl)acetamide Ritter Reaction N-(1-(3-methoxyphenyl)cyclobutyl)acetamide->1-(3-methoxyphenyl)cyclobutanamine Hydrolysis

Caption: Synthesis of 1-(3-methoxyphenyl)cyclobutanamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(3-Methoxyphenyl)cyclobutan-1-ol178.2317.8 g0.10
Acetonitrile41.05100 mL-
Concentrated Sulfuric Acid98.0820 mL-
Sodium Hydroxide40.00~40 g-
Dichloromethane84.93300 mL-

Procedure:

  • Ritter Reaction:

    • A 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 1-(3-methoxyphenyl)cyclobutan-1-ol (17.8 g, 0.10 mol) in acetonitrile (100 mL).

    • The flask is cooled to 0 °C in an ice-salt bath.

    • Concentrated sulfuric acid (20 mL) is added dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by TLC (disappearance of the starting alcohol).

  • Hydrolysis of the Amide:

    • The reaction mixture is carefully poured onto crushed ice (300 g) in a large beaker with stirring.

    • The acidic aqueous solution is then made strongly basic (pH > 12) by the slow addition of solid sodium hydroxide, followed by a concentrated aqueous solution of sodium hydroxide, while cooling in an ice bath.

    • The basic mixture is then heated to reflux for 4-6 hours to effect the hydrolysis of the intermediate acetamide.

  • Work-up and Purification:

    • After cooling to room temperature, the mixture is transferred to a separatory funnel and the aqueous layer is extracted with dichloromethane (3 x 100 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

    • The crude 1-(3-methoxyphenyl)cyclobutanamine can be purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization.

Expected Yield and Characterization:

  • Yield: 60-70% (of the free amine)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (t, J = 7.8 Hz, 1H), 7.00 (d, J = 7.6 Hz, 1H), 6.95 (s, 1H), 6.78 (dd, J = 8.1, 2.4 Hz, 1H), 3.80 (s, 3H), 2.40-2.30 (m, 2H), 2.20-2.10 (m, 2H), 1.90-1.80 (m, 2H), 1.65 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 159.8, 149.5, 129.3, 117.5, 112.0, 111.5, 58.5, 55.2, 37.0, 15.5.

Logical Framework for Application in Analgesic Synthesis

The synthesized 1-(3-methoxyphenyl)cyclobutanamine is a valuable building block for accessing a variety of potential CNS-active agents. A primary application is in the synthesis of cyclobutane analogues of Tramadol. The following workflow illustrates the logical progression from the starting intermediate to a potential analgesic candidate.

Analgesic_Synthesis_Workflow cluster_0 Intermediate Synthesis cluster_1 Analogue Synthesis cluster_2 Biological Evaluation A 1-(3-Methoxyphenyl)cyclobutan-1-ol B 1-(3-Methoxyphenyl)cyclobutanamine A->B Ritter Reaction & Hydrolysis C N-Alkylation / Reductive Amination B->C D Introduction of Dimethylamino Group C->D E Cyclobutane-Tramadol Analogue D->E F In vitro Receptor Binding Assays (μ-opioid, SERT, NET) E->F G In vivo Analgesia Models (e.g., hot plate, tail-flick) F->G

Caption: Workflow for the synthesis and evaluation of a cyclobutane-Tramadol analogue.

This workflow highlights the critical role of 1-(3-methoxyphenyl)cyclobutanamine as the linchpin connecting the initial synthesis of the cyclobutane scaffold to the final biologically active molecule. The subsequent steps would involve standard organic transformations to introduce the dimethylaminomethyl side chain characteristic of Tramadol.

Conclusion

1-(3-methoxyphenyl)cyclobutan-1-ol is a strategically important pharmaceutical intermediate that provides access to novel chemical entities with potential therapeutic applications, particularly in the field of analgesia. The protocols detailed in this application note offer a reliable and scalable route to this key intermediate and its corresponding amine, thereby enabling the exploration of cyclobutane-containing analogues of established drugs like Tramadol. The unique conformational constraints and physicochemical properties imparted by the cyclobutane ring make this a promising avenue for the development of next-generation analgesic agents with improved efficacy and safety profiles.

References

  • Flick, K., Frankus, E., & Friderichs, E. (1978). Tramadol. Arzneimittel-Forschung, 28(1a), 107-113.
  • Driessen, B., & Reimann, W. (1992). Interaction of the central analgesic, tramadol, with the uptake and release of 5-hydroxytryptamine in the rat brain in vitro. British Journal of Pharmacology, 105(1), 147-151. [Link]

  • Raffa, R. B., Friderichs, E., Reimann, W., Shank, R. P., Codd, E. E., & Vaught, J. L. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. The Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. [Link]

  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045-4048. [Link]

  • Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213-325. [Link]

  • Wiberg, K. B. (1965). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 4(5), 406-417. [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in stereoselective synthesis. John Wiley & Sons.
  • Burke, S. D., & Danishefsky, S. J. (1982). Total synthesis of (±)-quadrone. Journal of the American Chemical Society, 104(13), 3716-3717. [Link]

  • Wessjohann, L. A., & Brandt, W. (2003). The Ritter reaction: recent advances and new applications. Chemical Reviews, 103(5), 1625-1648. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic hurdles encountered during the preparation of 1-(3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific synthetic hurdles encountered during the preparation of 1-(3-methoxyphenyl)cyclobutan-1-ol. This guide is designed for drug development professionals and researchers who require high-fidelity, reproducible protocols.

Mechanistic Rationale: The Causality of Reaction Failure

The synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol relies on the nucleophilic addition of a 3-methoxyphenyl organometallic species to cyclobutanone. However, scientists frequently report severely depressed yields when utilizing standard Grignard (RMgX) or organolithium (RLi) reagents.

The Root Cause: Cyclobutanone is highly enolizable and possesses significant ring strain. Standard organometallic reagents exhibit high basicity relative to their nucleophilicity. When introduced to cyclobutanone, the basic organometallic species preferentially deprotonates the α-carbon, forming an enolate rather than undergoing the desired 1,2-addition[1]. Upon aqueous workup, the enolate simply reprotonates, leading to the near-quantitative recovery of the starting ketone.

The Solution (The Imamoto Protocol): To circumvent basicity-driven failure, we employ Cerium(III) chloride (CeCl3)[1]. Pre-treating the Grignard or organolithium reagent with anhydrous CeCl3 generates an organocerium intermediate. Cerium is highly oxophilic (activating the carbonyl), while the resulting organocerium species is remarkably nucleophilic and significantly less basic[2]. This shifts the reaction pathway entirely toward 1,2-nucleophilic addition, even in strained cyclobutanone systems[3][4].

G Start 3-Methoxyphenylmetal (RMgBr or RLi) + Cyclobutanone Basic Direct Addition (High Basicity) Start->Basic Standard Conditions Ce Pre-treatment with CeCl3 (Imamoto Protocol) Start->Ce Optimized Pathway Enolate Alpha-Deprotonation (Enolate Formation) Basic->Enolate Fail Recovered Cyclobutanone (Poor Yield) Enolate->Fail Aqueous Workup Nucleo Organocerium Intermediate (High Nucleophilicity) Ce->Nucleo Success 1,2-Nucleophilic Addition Target: 1-(3-methoxyphenyl)cyclobutan-1-ol Nucleo->Success Aqueous Workup

Mechanisms in cyclobutanone addition: Basicity-driven enolization vs. CeCl3-mediated 1,2-addition.

Quantitative Yield Comparison

The table below summarizes typical reaction outcomes based on the choice of organometallic species, demonstrating the necessity of cerium-mediation for enolizable, strained ketones[3][5].

Reagent SystemNucleophile BasicityPrimary Reaction PathwayTypical Isolated Yield
3-Methoxyphenylmagnesium bromideVery Highα-Deprotonation (Enolization)10 - 20%
3-MethoxyphenyllithiumExtremely Highα-Deprotonation (Enolization)< 10%
3-Methoxyphenylcerium(III) chloride Low 1,2-Nucleophilic Addition 85 - 95%

Validated Experimental Protocol: CeCl3-Mediated Addition

This methodology is designed as a self-validating system; visual cues at each checkpoint ensure reagent integrity before proceeding.

Step 1: Rigorous Drying of CeCl3 (Critical Checkpoint)

  • Place CeCl3·7H₂O in a Schlenk flask equipped with a magnetic stir bar.

  • Heat gradually to 140 °C under high vacuum (0.1 mmHg) over a span of 2 hours. Self-Validation: Gradual heating prevents the salt from melting in its own water of crystallization, which would cause irreversible hydrolysis to catalytically dead CeO₂[6].

  • Maintain at 140 °C for an additional 2 hours, then cool to room temperature under inert gas (Ar/N₂). The resulting powder must be free-flowing and pristine white.

Step 2: Formation of the Organocerium Reagent

  • Suspend the anhydrous CeCl3 (1.5 equiv. relative to ketone) in anhydrous THF and stir vigorously for 2 hours at room temperature to ensure complete complexation.

  • Cool the suspension to -78 °C.

  • Dropwise, add a freshly titrated solution of 3-methoxyphenylmagnesium bromide (1.5 equiv.) in THF.

  • Stir at -78 °C for 1.5 hours. Self-Validation: A characteristic color change (typically a deep yellow or orange hue) validates the successful transmetalation to the organocerium species.

Step 3: Nucleophilic Addition & Workup

  • Add cyclobutanone (1.0 equiv., neat or dissolved in minimal dry THF) dropwise to the -78 °C organocerium mixture.

  • Maintain stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour[4].

  • Quench the reaction carefully at 0 °C with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x), wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Troubleshooting & FAQs

Q: I followed the protocol, but my NMR shows I am still recovering mostly unreacted cyclobutanone. What went wrong? A: The most common failure point is the incomplete dehydration of CeCl3. If trace water remains, it rapidly quenches the Grignard reagent before the organocerium species can form. Alternatively, if CeCl3 is heated too rapidly during the drying phase, it undergoes hydrolysis to form polymeric cerium oxides (CeO₂), which cannot facilitate transmetalation[6]. Ensure strict adherence to the gradual step-heating under high vacuum.

Q: My 3-methoxyphenylmagnesium bromide is not initiating from 3-bromoanisole. How can I force the Grignard formation? A: 3-Bromoanisole can be sluggish to initiate due to the electron-donating nature of the methoxy group. Ensure your magnesium turnings are freshly activated (stirred dry under argon to expose unoxidized metal surfaces). You can chemically initiate the reaction by adding a small crystal of iodine (I₂) or 1-2 drops of 1,2-dibromoethane. Validation: If using 1,2-dibromoethane, the visible bubbling of ethylene gas serves as a positive indicator that the magnesium surface is active.

Q: I am observing complex mixtures and ring-opened byproducts in my crude NMR. How do I prevent this? A: Cyclobutanol derivatives possess significant ring strain (~26 kcal/mol) and can undergo ring-opening (e.g., retro-aldol cleavage or carbocation-mediated rearrangement) if subjected to harsh thermal or acidic conditions[4]. Ensure your quench is strictly buffered (use saturated NH₄Cl; never use HCl or H₂SO₄). Additionally, do not let the reaction mixture warm above 0 °C before the quench is entirely complete.

Q: Can I use 3-methoxyphenyllithium instead of the Grignard reagent for the transmetalation to Cerium? A: Yes. Organolithium reagents transmetalate to CeCl3 even faster and more cleanly than Grignards[3]. You can generate 3-methoxyphenyllithium via halogen-lithium exchange by treating 3-bromoanisole with n-BuLi at -78 °C. However, organolithiums are significantly more sensitive to trace moisture, meaning your anhydrous Schlenk technique must be flawless.

References

  • Source: osti.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • 1-(3-methoxyphenyl)

Sources

Optimization

optimizing HPLC mobile phase conditions for 1-(3-methoxyphenyl)cyclobutan-1-ol

Welcome to the Chromatography Technical Support Center . This portal is designed for analytical researchers, formulation scientists, and drug development professionals tasked with developing robust, reproducible Reversed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . This portal is designed for analytical researchers, formulation scientists, and drug development professionals tasked with developing robust, reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

This specific guide addresses the chromatographic behavior and mobile phase optimization for 1-(3-methoxyphenyl)cyclobutan-1-ol , a neutral, lipophilic molecule featuring a tertiary cyclobutanol ring and a methoxybenzene moiety.

Logical Optimization Workflow

G start Analyte: 1-(3-methoxyphenyl)cyclobutan-1-ol mod Select Organic Modifier (ACN vs. MeOH) start->mod aq Select Aqueous Additive (0.1% Formic Acid) mod->aq grad Run Broad Gradient (5% to 95% B) aq->grad dec Retention Factor 1 < k < 10? grad->dec iso Calculate Isocratic %B Fine-tune Resolution dec->iso Yes adj Adjust Gradient Slope or Temperature dec->adj No adj->grad Re-test

Logical workflow for RP-HPLC mobile phase optimization.

Frequently Asked Questions & Troubleshooting Guide

Q1: 1-(3-methoxyphenyl)cyclobutan-1-ol is a neutral compound. Why am I experiencing retention time drift during my isocratic runs? A: Because this analyte lacks ionizable amine or carboxylic acid groups (the tertiary alcohol has a pKa > 15), its retention relies entirely on hydrophobic partitioning. This makes the partition coefficient highly sensitive to minor environmental fluctuations.

  • Temperature Fluctuations: Even a 1 °C change in column temperature can shift retention times by 1–2%[1]. Ensure you are using a thermostatted column oven rather than relying on ambient room temperature[2].

  • Mobile Phase Proportioning: A 1% error in the delivery of the organic solvent can change the retention time by up to 10%[3]. If drifting persists, pre-mix your isocratic mobile phase gravimetrically rather than relying on the pump's proportioning valves[4].

Q2: I am observing peak tailing (Asymmetry Factor > 1.5). What causes this in a neutral molecule, and how do I fix it? A: While the molecule is neutral, it is not inert. The tertiary hydroxyl group on the cyclobutane ring acts as a strong hydrogen-bond donor and acceptor. Most peak tailing in RP-HPLC is caused by secondary interactions with acidic or ionized silanol groups (Si-O⁻) on the surface of the silica stationary phase[5].

  • Solution: Suppress silanol ionization by lowering the mobile phase pH. Adding 0.1% Formic Acid (pH ~2.8) to the aqueous phase ensures the silanols remain protonated (Si-OH), thereby minimizing strong ion-dipole interactions and improving peak symmetry[6]. Alternatively, switch to a high-purity, fully endcapped C18 column[5].

Q3: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: Both are viable, but they offer different selectivity mechanisms due to their solvation properties.

  • Methanol is a protic solvent. It can actively participate in hydrogen bonding with both the methoxy ether and the tertiary alcohol of the analyte.

  • Acetonitrile is aprotic and operates via dipole interactions. ACN generally yields sharper peaks, lower system backpressure due to lower viscosity, and a lower UV cutoff (190 nm vs. 205 nm for MeOH), which is beneficial if you are detecting the aromatic ring at lower wavelengths[4]. We recommend starting with ACN.

Q4: If I transfer this method to LC-MS, will my mobile phase conditions still work? A: Yes, provided you use volatile additives. Non-volatile buffers (like phosphate) will precipitate and destroy the MS source. Using 0.1% Formic Acid or 10 mM Ammonium Formate is highly recommended for LC-MS compatibility[6][7]. The addition of dilute formic acid allows for optimal column separation while simultaneously promoting protonation in positive electrospray ionization (ESI+)[8].

Quantitative Data: Mobile Phase Parameter Summary

The following table summarizes the physicochemical properties of recommended mobile phase components and their mechanistic impact on 1-(3-methoxyphenyl)cyclobutan-1-ol.

ComponentTypepH / ViscosityUV CutoffMechanistic Effect on Analyte
Water (Milli-Q) Aqueous Base~7.0 / 1.00 cP< 190 nmDrives hydrophobic partitioning into the C18 stationary phase.
Acetonitrile Organic ModifierN/A / 0.37 cP190 nmDisrupts hydrophobic interactions; elutes the lipophilic cyclobutane ring.
Methanol Organic ModifierN/A / 0.60 cP205 nmProvides alternative selectivity via H-bonding with the methoxy group.
0.1% Formic Acid Volatile Additive~2.8210 nmProtonates column silanols; prevents secondary H-bonding with the tertiary alcohol.
10 mM Amm. Formate Volatile Buffer~3.7210 nmStabilizes ionic strength; provides excellent MS compatibility and peak shape[6][7].

Step-by-Step Experimental Protocol: Mobile Phase Optimization

This protocol is a self-validating system. It incorporates System Suitability Testing (SST) intrinsically to ensure every experimental choice is justified by data.

Step 1: System Preparation & Equilibration

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Purge all pump lines to remove old solvent. Equilibrate the C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with 5 to 10 column volumes of the starting gradient composition to ensure a stable baseline[4].

  • Set the column oven temperature strictly to 40 °C to prevent retention time drift[1][2].

Step 2: Broad Gradient Screening

  • Inject a void volume marker (e.g., Uracil) to accurately determine the dead time ( t0​ ).

  • Inject 1-(3-methoxyphenyl)cyclobutan-1-ol (1 mg/mL in 50:50 Water:ACN).

  • Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Record the retention time ( tR​ ) of the analyte.

Step 3: Isocratic Method Translation (If Applicable)

  • Calculate the retention factor: k=(tR​−t0​)/t0​ .

  • If k is between 1 and 10, the analyte is well-retained. Use the gradient data to calculate the %B at the moment of elution (accounting for dwell volume).

  • Set the system to this calculated %B for an isocratic run.

  • Validation Check: Measure the Asymmetry Factor ( As​ ) at 10% peak height. If As​>1.5 , verify that the 0.1% Formic Acid was added correctly to suppress silanol interactions[5].

Step 4: Fine-Tuning and LC-MS Scaling

  • If co-eluting impurities are present, decrease the isocratic %B by 5% increments to increase resolution.

  • If transferring to LC-MS/MS, evaluate signal intensity. If ionization is poor, consider post-column acid addition, which allows separation and ionization conditions to be optimized independently[8].

References

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Timberline Instruments. HPLC Retention Time Drift: Causes & Troubleshooting Guide. Available at: [Link]

  • University of Pittsburgh (Pitt.edu). HPLC Troubleshooting Guide. Available at:[Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Available at:[Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations. Available at: [Link]

  • Wiley Analytical Science. Better ionization with pH optimization. Available at: [Link]

  • National Institutes of Health (PMC). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Available at:[Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solvent Solubility Issues with 1-(3-methoxyphenyl)cyclobutan-1-ol

Welcome to the Analytical & Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific solubility bottlenecks associated with 1-(3-methoxyphenyl)cyclobutan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical & Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific solubility bottlenecks associated with 1-(3-methoxyphenyl)cyclobutan-1-ol (CAS: 1202643-83-1).

While the hydroxyl (-OH) and methoxy (-OCH3) groups on this molecule provide some hydrogen-bonding capability, the cyclobutane and phenyl rings dominate its physicochemical profile, rendering it highly lipophilic. Consequently, researchers frequently encounter solubility issues ranging from DMSO stock precipitation to "crashing out" in aqueous biological assays. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reliable experimental readouts.

Diagnostic Workflow

Use the following decision tree to diagnose and resolve solubility issues based on your target assay environment.

SolubilityWorkflow Start Solid 1-(3-methoxyphenyl) cyclobutan-1-ol Stock Prepare DMSO Stock (10-30 mM) Start->Stock InVivo In Vivo Formulation Start->InVivo Check1 Fully Dissolved? Stock->Check1 Heat Sonicate / Heat (37°C) Check1->Heat No Aqueous Dilute in Aqueous Buffer (In Vitro Assay) Check1->Aqueous Yes Heat->Check1 Check2 Precipitation / Cloudiness? Aqueous->Check2 Excipient Add 0.01-0.1% Tween-20 or 0.1% BSA Check2->Excipient Yes Proceed Proceed with Assay Check2->Proceed No Excipient->Proceed Formulate Use HP-β-CD or DMSO/Tween/Saline InVivo->Formulate

Diagnostic workflow for resolving solubility issues across assay environments.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my 10 mM DMSO stock precipitate after a few weeks in the -20°C freezer, even though it initially dissolved perfectly?

  • Root Cause (Causality): Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time you open the vial, the solvent absorbs atmospheric moisture. Water significantly depresses the freezing point of DMSO and decreases the solubility of lipophilic compounds. Furthermore, repeated freeze-thaw cycles create local concentration gradients that promote the nucleation and crystallization of the compound ()[1]. Once crystallized, the compound is in a lower energy state and is much harder to redissolve.

  • Resolution:

    • Aliquot immediately: Divide your fresh stock into single-use aliquots (e.g., 10-50 µL) to entirely avoid freeze-thaw cycles.

    • Desiccation: Store aliquots in a sealed container with desiccant at -20°C.

    • Recovery: If precipitation has occurred, warm the vial to 37°C in a water bath and sonicate for 5-10 minutes. Verify complete dissolution under a low-power microscope before use; even invisible micro-crystals will skew your assay concentrations.

Q2: When diluting my DMSO stock into PBS (pH 7.4) for in vitro assays, the solution turns cloudy. How do I prevent this?

  • Root Cause (Causality): This is a classic manifestation of the hydrophobic effect. When the lipophilic 1-(3-methoxyphenyl)cyclobutan-1-ol is introduced into an aqueous buffer, the water molecules are forced into highly ordered clathrate-like structures around the hydrophobic rings. To minimize this thermodynamically unfavorable entropy loss, the compound aggregates and precipitates ("crashes out").

  • Resolution: You must lower the surface tension or provide a hydrophobic pocket for the molecule to reside in.

    • Surfactants: Add 0.01% - 0.1% Tween-20 or Triton X-100 to your assay buffer before adding the compound. The surfactant forms micelles that encapsulate the lipophilic molecule.

    • Carrier Proteins: Supplement the buffer with 0.1% Bovine Serum Albumin (BSA). BSA contains hydrophobic binding pockets (Sudlow sites) that act as a thermodynamic sink, keeping the small molecule dispersed in solution.

    • Order of Addition: Always add the DMSO stock dropwise to a rapidly vortexing buffer, never the other way around. Keep the final DMSO concentration 1% to prevent solvent-induced assay artifacts.

Q3: I need to formulate this compound for in vivo oral dosing in rodents, but it won't dissolve in saline. What is the best vehicle?

  • Root Cause (Causality): Saline lacks the amphiphilic properties required to solvate the cyclobutane and phenyl rings, leading to immediate precipitation and zero bioavailability.

  • Resolution: The most effective approach for BCS Class II/IV-like molecules is to use cyclodextrins. Cyclodextrins, such as Hydroxypropyl- β -cyclodextrin (HP- β -CD), are cyclic oligosaccharides that feature a lipophilic inner cavity and a hydrophilic outer surface. The 3-methoxyphenyl group of the compound inserts into this hydrophobic cavity via non-covalent interactions, forming a water-soluble inclusion complex ()[2].

  • Alternative Co-solvent System: If cyclodextrins are unavailable, use a standard ternary mixture: 5% DMSO, 10% Tween 80, and 85% Saline.

Quantitative Data: Solubility Profile

Table 1: Solvent Compatibility and Recommended Excipients for 1-(3-methoxyphenyl)cyclobutan-1-ol

Solvent / MatrixMax Recommended ConcentrationNotes / Required Excipients
DMSO (100%) 30 mMStore in single-use aliquots at -20°C. Protect from moisture.
Methanol / Ethanol 20 mMIdeal for HPLC mobile phase preparation or NMR sample transfer.
PBS / HEPES (pH 7.4) < 10 µM (without excipients)High risk of precipitation; not recommended for direct dissolution.
Aqueous Assay Buffer 50 - 100 µMRequires pre-addition of 0.05% Tween-20 or 0.1% BSA.
In Vivo Formulation 2 - 5 mg/mLRequires 20% (w/v) HP- β -CD or a 5% DMSO/10% Tween 80 vehicle.
Experimental Protocols
Protocol 1: Preparation of a Stable 10 mM DMSO Stock
  • Self-Validating Mechanism: Nephelometry or visual inspection for the Tyndall effect ensures no micro-crystals remain, guaranteeing accurate downstream molarity.

    • Weighing: Accurately weigh 1.78 mg of 1-(3-methoxyphenyl)cyclobutan-1-ol (MW 178.23 g/mol ) into a sterile, amber glass vial.

    • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

    • Agitation: Vortex vigorously for 60 seconds. If the solid does not dissolve immediately, place the vial in a sonicating water bath at 30°C for 5 minutes.

    • Validation: Hold the vial up to a light source and inspect for any light scattering. The solution must be perfectly optically clear.

    • Aliquoting: Inside a biosafety cabinet, dispense 20 µL aliquots into tightly sealing microcentrifuge tubes.

    • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C in a desiccator box.

Protocol 2: Formulation of a 20% HP- β -CD Inclusion Complex for In Vivo Dosing
  • Self-Validating Mechanism: Sterile filtration confirms complete inclusion; any uncomplexed, precipitated drug will be retained on the filter, preventing fatal embolisms during injection.

    • Vehicle Preparation: Dissolve 2.0 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 8.0 mL of sterile saline (0.9% NaCl). Stir until completely clear. Adjust the final volume to 10.0 mL.

    • Drug Addition: Add 20 mg of finely powdered 1-(3-methoxyphenyl)cyclobutan-1-ol to the 10 mL HP- β -CD solution (Target concentration: 2 mg/mL).

    • Complexation: Stir the suspension continuously on a magnetic stir plate at room temperature for 12-24 hours. The mechanical agitation and time are required for the thermodynamic equilibrium of the inclusion complex to be reached.

    • Validation & Sterilization: Draw the solution into a syringe and pass it through a 0.22 µm PVDF syringe filter. If resistance is high, the complexation is incomplete. The filtrate must be crystal clear.

    • Dosing: The formulated solution is now ready for PO (per os) or IP (intraperitoneal) administration in rodents.

References
  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." PubMed (National Institutes of Health). Available at:[Link]

  • Viernstein, H., & Wolschann, P. (2020). "Cyclodextrin inclusion complexation and pharmaceutical applications." ScienceAsia. Available at:[Link]

Sources

Optimization

reducing side-product formation in 1-(3-methoxyphenyl)cyclobutan-1-ol Grignard synthesis

Topic: Reducing Side-Product Formation in the Synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol Welcome to the Technical Support Center. The synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol via the addition of 3-methoxyphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Side-Product Formation in the Synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol

Welcome to the Technical Support Center. The synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol via the addition of 3-methoxyphenylmagnesium bromide to cyclobutanone is a notoriously challenging transformation. Due to the high ring strain of the cyclobutanone core, standard Grignard conditions often result in poor yields and complex mixtures. This guide addresses the root causes of side-product formation and provides field-validated, self-validating protocols to ensure high-yielding, reproducible syntheses.

Part 1: Troubleshooting FAQs

Q1: Why am I recovering mostly anisole and cyclobutanone aldol products instead of my target tertiary alcohol? A1: This is a classic issue of basicity outcompeting nucleophilicity. Cyclobutanone is highly strained (internal bond angles of ~90°). While nucleophilic attack technically relieves some angle strain by converting the sp² carbonyl carbon to sp³, the strongly basic 3-methoxyphenylmagnesium bromide preferentially abstracts an acidic α-proton from the unhindered cyclobutanone[1]. This α-deprotonation yields the cyclobutanone enolate and anisole (3-methoxybenzene). The enolate then undergoes rapid self-condensation (aldol reaction), leading to complex polymeric mixtures and low yields of the desired 1-(3-methoxyphenyl)cyclobutan-1-ol.

Q2: How can I completely suppress this enolization and force the 1,2-addition? A2: The solution is transmetalation. By converting the Grignard reagent into an organocerium or organolanthanum species, you drastically reduce its basicity while maintaining or enhancing its oxophilicity and nucleophilicity.

  • The Imamoto Protocol (CeCl₃): Stirring the Grignard reagent with anhydrous CeCl₃ at -78 °C forms an organocerium intermediate that cleanly adds to enolizable ketones[2].

  • The Knochel Modification (LaCl₃·2LiCl): A more modern, user-friendly approach utilizes a THF-soluble Lanthanum(III) chloride bis(lithium chloride) complex[3]. This homogeneous reagent prevents the reproducibility issues associated with heterogeneous CeCl₃ suspensions and allows the reaction to proceed smoothly at 0 °C[4].

Q3: I am detecting 3,3'-dimethoxybiphenyl in my GC-MS/LC-MS. Where is this coming from and how do I minimize it? A3: 3,3'-dimethoxybiphenyl is a Wurtz coupling side-product generated during the formation of the Grignard reagent itself (the reaction of 3-bromoanisole with magnesium metal). It forms via a single-electron transfer (SET) radical pathway at the metal surface. To minimize this, control the addition rate of 3-bromoanisole to keep the concentration of the unreacted halide low, initiate the Grignard formation at the lowest possible temperature (using DIBAL-H or iodine for activation rather than high heat), and maintain a higher volume of THF (e.g., 0.5 M to 1.0 M maximum concentration).

Q4: Are there ring-opening side products I should be worried about during workup? A4: Yes. Cyclobutanols are strained and can undergo thermal or acid-catalyzed ring-opening or dehydration to form substituted cyclobutenes[5]. Never use strong aqueous acids (like HCl or H₂SO₄) to quench the reaction. Always use a mild, saturated aqueous ammonium chloride (NH₄Cl) solution and keep the workup temperature below 25 °C.

Part 2: Mechanistic Divergence & Quantitative Data

Mechanism SM 3-Methoxyphenylmagnesium Bromide + Cyclobutanone Add 1,2-Nucleophilic Addition (Desired Pathway) SM->Add Transmetalation (LaCl3 or CeCl3) Enol alpha-Deprotonation (Side Pathway) SM->Enol Standard Grignard (High Basicity) Prod 1-(3-methoxyphenyl)cyclobutan-1-ol (Target Product) Add->Prod Side1 Anisole + Cyclobutanone Enolate (Aldol Products) Enol->Side1

Reaction pathways of cyclobutanone with Grignard vs. Lanthanide reagents.

Table 1: Comparative Analysis of Reaction Conditions
MethodReagentsTemperatureEnolization / Aldol (%)Target Yield (%)
Standard Grignard 3-MeO-PhMgBr0 °C to RTHigh (>60%)Low (<30%)
Imamoto Addition 3-MeO-PhMgBr + CeCl₃-78 °CLow (<10%)High (75-85%)
Knochel Addition 3-MeO-PhMgBr + LaCl₃·2LiCl0 °C to RTTrace (<2%)Excellent (>90%)

Part 3: Experimental Protocols

Self-Validating Protocol: LaCl₃·2LiCl-Mediated Synthesis

Causality Note: This protocol utilizes to suppress the basicity of the Grignard reagent, ensuring exclusive 1,2-addition to the strained cyclobutanone.

Step 1: Reagent Preparation & Titration

  • Obtain a commercial solution of 3-methoxyphenylmagnesium bromide (typically 1.0 M in THF).

  • Validation: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone or iodine prior to the experiment to confirm the exact active molarity. Do not rely on bottle labels, as moisture ingress degrades the reagent over time.

Step 2: Transmetalation (Formation of Organolanthanum Species)

  • In an oven-dried, argon-flushed Schlenk flask, add a commercial solution of LaCl₃·2LiCl (0.6 M in THF, 1.1 equivalents relative to the ketone)[3].

  • Cool the flask to 0 °C using an ice bath.

  • Dropwise, add the titrated 3-methoxyphenylmagnesium bromide (1.1 equivalents).

  • Causality: Stir the mixture at 0 °C for exactly 1 hour. This incubation period is critical for the complete transmetalation from magnesium to lanthanum, which mitigates the reagent's basicity.

Step 3: Nucleophilic Addition

  • Maintain the reaction at 0 °C.

  • Add cyclobutanone (1.0 equivalent, neat or dissolved in a minimum volume of anhydrous THF) dropwise over 15 minutes via a syringe pump.

  • Validation: Monitor the reaction via TLC or GC-MS. Because the organolanthanum reagent is highly nucleophilic, complete consumption of cyclobutanone should be observed within 1–2 hours. If starting material persists, the transmetalation step may have been incomplete.

Step 4: Quench and Workup

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench by adding saturated aqueous NH₄Cl.

  • Causality: Avoid strong acids (e.g., HCl) to prevent the acid-catalyzed ring-opening or dehydration of the highly strained cyclobutanol product[5].

  • Extract the aqueous layer with diethyl ether (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Dry LaCl3 and LiCl (High Vacuum, Heat) Step2 2. Dissolve in Anhydrous THF (Form LaCl3·2LiCl) Step1->Step2 Step3 3. Add 3-Methoxyphenylmagnesium Bromide (0 °C, Stir 1h) Step2->Step3 Step4 4. Add Cyclobutanone Dropwise (0 °C to RT) Step3->Step4 Step5 5. Quench with sat. aq. NH4Cl (Avoid strong acids) Step4->Step5

Step-by-step workflow for LaCl3·2LiCl-mediated Grignard addition.

References

  • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., & Kamiya, Y. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones. An efficient method for the synthesis of tertiary alcohols." Tetrahedron Letters, 1985, 26(39), 4763-4766. URL:[Link]

  • Krasovskiy, A., Kopp, F., & Knochel, P. "Soluble lanthanide salts (LnCl3·2LiCl) for the improved addition of organomagnesium reagents to carbonyl compounds." Angewandte Chemie International Edition, 2006, 45(3), 497-500. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 1-(3-methoxyphenyl)cyclobutan-1-ol against standard drug intermediates

An in-depth technical analysis and benchmarking guide for evaluating 1-(3-methoxyphenyl)cyclobutan-1-ol against traditional cycloalkanol drug intermediates. Executive Summary In contemporary medicinal chemistry, the shif...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for evaluating 1-(3-methoxyphenyl)cyclobutan-1-ol against traditional cycloalkanol drug intermediates.

Executive Summary

In contemporary medicinal chemistry, the shift from flat, flexible rings to strained, conformationally restricted scaffolds is a proven strategy to improve pharmacokinetic (PK) profiles and target selectivity. 1-(3-methoxyphenyl)cyclobutan-1-ol represents a next-generation building block, increasingly utilized to replace standard intermediates like 1-(3-methoxyphenyl)cyclohexan-1-ol—the classical precursor for analgesics such as Tramadol and Venlafaxine analogs[1]. This guide objectively benchmarks the cyclobutanol scaffold against its cyclopentanol and cyclohexanol counterparts, providing mechanistic insights into its thermodynamic properties, metabolic stability, and synthetic integration.

Structural and Thermodynamic Profiling

The physical chemistry of the cycloalkane ring dictates the spatial orientation of the 3-methoxyphenyl pharmacophore. Cyclohexane adopts a flexible, low-strain chair conformation, whereas cyclobutane is locked in a highly strained, puckered geometry.

The Causality of Ring Strain

Cyclobutane possesses a ring strain energy of approximately 26.3 kcal/mol, primarily driven by angle strain (interior angles compressed to ~88° instead of the ideal tetrahedral 109.5°) and torsional strain from eclipsing hydrogen atoms[2]. To minimize this torsional strain, the ring adopts a "puckered" conformation with a dihedral angle of ~30°[3].

Crucially, this geometric compression forces the carbon atoms to rehybridize. The internal C-C bonds gain p-character (lengthening to 1.56 Å), while the external C-H bonds acquire greater s-character[4]. This increased s-character strengthens the C-H bonds, directly elevating the bond dissociation energy—a critical factor in resisting cytochrome P450 (CYP450) mediated aliphatic hydroxylation.

Quantitative Benchmarking Table
Property1-(3-Methoxyphenyl)cyclobutan-1-ol1-(3-Methoxyphenyl)cyclopentan-1-ol1-(3-Methoxyphenyl)cyclohexan-1-ol
Ring Size 4-membered5-membered6-membered
Ring Strain Energy ~26.3 kcal/mol[2]~7.4 kcal/mol~1.3 kcal/mol
Primary Conformation Puckered (~30° fold)EnvelopeChair
Avg. C-C Bond Length 1.56 Å1.54 Å1.54 Å
C-H Bond s-character High (>25%)ModerateStandard (~25%)
Metabolic Liability (CYP) Low (Masked sites)ModerateHigh (Exposed equatorial C-H)

Metabolic Stability and Pharmacokinetic Advantages

A primary failure point for cyclohexanol-derived drugs is rapid metabolic clearance via CYP3A4 and CYP2D6 oxidation at the exposed equatorial positions of the cyclohexane ring. Benchmarking studies in drug discovery have demonstrated that contracting a cyclohexanol ring to a cyclobutanol ring significantly improves in vitro stability[5].

By substituting 1-(3-methoxyphenyl)cyclohexan-1-ol with 1-(3-methoxyphenyl)cyclobutan-1-ol in an active pharmaceutical ingredient (API) scaffold, developers achieve two PK advantages:

  • Reduction of Lipophilicity (LogP): The removal of two methylene units slightly lowers lipophilicity, which generally correlates with reduced unspecific protein binding and lower intrinsic clearance ( CLint​ ).

  • Conformational Masking: The rigid, puckered structure of the cyclobutane ring alters the vector of the hydroxyl and aryl groups, often preventing the molecule from adopting the required transition state geometry within the CYP450 heme active site[3].

Visual Workflows & Logical Relationships

G A 3-Methoxyphenylmagnesium Bromide (Nucleophile) C Grignard Addition (Transition State) A->C B Cyclobutanone (Electrophile) B->C D 1-(3-Methoxyphenyl)cyclobutan-1-ol (Product) C->D THF, 0°C to RT Quench: NH4Cl E Puckered Conformation High s-character C-H Bonds D->E Thermodynamic Relaxation F Enhanced Metabolic Stability (CYP450 Resistance) E->F Biological Consequence

Synthesis and mechanistic logic of 1-(3-methoxyphenyl)cyclobutan-1-ol yielding metabolic stability.

G N1 Equilibrate HLM + Test Compound (37°C) N2 Initiate via NADPH Addition N1->N2 N3 Quench Aliquots (Ice-cold MeCN + IS) N2->N3 t=0, 15, 30, 45, 60 min N4 Centrifuge & LC-MS/MS Analysis N3->N4 N5 Calculate CL_int & Half-life (t1/2) N4->N5

Standardized step-by-step workflow for Human Liver Microsome (HLM) stability benchmarking.

Standardized Experimental Protocols

To ensure rigorous benchmarking, the following self-validating protocols must be used to synthesize the intermediate and evaluate its comparative metabolic stability.

Protocol A: Synthesis of 1-(3-Methoxyphenyl)cyclobutan-1-ol

Causality Check: Cyclobutanone is highly strained and susceptible to ring-opening under harsh conditions. The Grignard addition must be performed at 0 °C to favor direct nucleophilic attack over enolization or ring-cleavage.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 3-methoxyphenylmagnesium bromide (1.0 M in THF, 50.0 mL, 50.0 mmol).

  • Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve cyclobutanone (3.15 g, 45.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise over 30 minutes via an addition funnel to prevent thermal spikes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching & Extraction: Cool the mixture back to 0 °C and strictly quench with saturated aqueous NH4​Cl (50 mL) to safely destroy excess Grignard reagent without acidic ring-opening. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

  • Self-Validation: Confirm product identity via FTIR (disappearance of cyclobutanone C=O stretch at ~1780 cm−1 ; appearance of broad O−H stretch at ~3300 cm−1 ) and 1H NMR (multiplets for the puckered cyclobutane protons at δ 1.60-2.60 ppm).

Protocol B: Comparative In Vitro HLM Stability Assay

Causality Check: To prove the metabolic advantage of the cyclobutanol ring over the cyclohexanol ring, both must be subjected to CYP450 enzymes in a controlled environment with an NADPH regenerating system.

  • Incubation Setup: Prepare a 1.0 mL incubation mixture containing Human Liver Microsomes (HLM, 0.5 mg/mL protein concentration) and the test compound (1-(3-methoxyphenyl)cyclobutan-1-ol or the cyclohexanol standard at 1.0 μM ) in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADPH).

  • Time-Course Quenching: At specific time points (0, 15, 30, 45, and 60 minutes), remove a 100 μL aliquot and immediately quench it in 300 μL of ice-cold acetonitrile containing a known internal standard (IS) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio (Compound/IS) versus time. The slope of the linear regression represents the elimination rate constant ( k ), used to calculate the intrinsic clearance ( CLint​=(k×V)/protein concentration ).

References

  • Cyclobutanes in Small‐Molecule Drug Candidates - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVmlK3X_dEBlgYXsltSPgVi0AI49Keu5GHUsUIW-7Jn_FiJS5l-9ehAw2SHAbZ_xe-nRyVKjuB3y-0YpnqSnzjkSSmezhUEGDyv6dr3GLcCd4nzW0_tc90YxuvLTkpGv1GOxoQQ6rEZWZMPYw=]
  • EP1527043B1 - Method for the production of 2- (dimethylamino)methyl|-1-(3-methoxyphenyl)cyclohexanol - google.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrO46DZ3Z6MSzetSZoSXbkGHYuzVZK3BNu1A199mKJQjMwUGDRzKbhDUBPsu-EsiOOHDQ3d6ZAtuU0AMJahm3hB31cUVFQBDslsd_aRqII9mNuIs7nrJ1u3phNdTpjNbCdwgTpAiFm5SZHPg==]
  • Calculation of Ring Strain In Cycloalkanes - masterorganicchemistry.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS9u2-t7-gOjrUPYM1RdOv-6NvOycUo7Ha5zATGGLH6kcGVkNVq3fx56nQxVs4N_CKtQnJrmrCOsiO84XS9XWbDSzvnL4XKajKD5HRDJW-pj6sCtTT7jXlNvsRnRRKJs10vWGOP3DwSIl5lyGmLDn6IG6cs2vSLGIcgIMnJnBFuk1cW44b7FgKkMTpVCsYo2rFbflW8FA=]
  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - masterorganicchemistry.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElfbOMIl-Ud24udJ7X0e6ZNDRXMooXxyH4Ikai4j8N4PPazSz7MyD2LjU9V7hYYwki6shuNAD6Tw0vPbwl2BjjgOSCjIu1NuTAi0WeduWwY2n8C1RbX12oNhfLSUnxZJ731wqGK7eEfR1VDMtL1-MyxkBFfQ5CW-YSRhrFeJVpB_Q-IyJA2I8Ob085ebZ2G7CqrpwcUKS1ci4uivumxMjPlJtXJqM=]
  • Implementation of the CYP Index for the Design of Selective Tryptophan-2,3-dioxygenase Inhibitors - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoaKo0r_5BCpaVmApbpgy4Ok9OZtjihaFOfk310_z4s6FdUxZjUsaG0FoHyKLffegYRFLTn7aRammehLC0M4eXzBWQLaJDyWCb2L-B1wt3TyrSTVwOGGkYhOXSkCIrkzR86-RwJXNfobfkrQ==]

Sources

Comparative

cross-validation of NMR spectral data for 1-(3-methoxyphenyl)cyclobutan-1-ol

Cross-Validation of NMR Spectral Data for 1-(3-Methoxyphenyl)cyclobutan-1-ol: A Comparative Guide to Predictive Software Platforms Introduction: The Imperative of Cross-Validation in Structural Elucidation In modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of NMR Spectral Data for 1-(3-Methoxyphenyl)cyclobutan-1-ol: A Comparative Guide to Predictive Software Platforms

Introduction: The Imperative of Cross-Validation in Structural Elucidation

In modern drug development and synthetic chemistry, 1-(3-methoxyphenyl)cyclobutan-1-ol frequently serves as a critical building block or intermediate (notably in the synthesis of CNS-active compounds like venlafaxine analogs). While acquiring experimental Nuclear Magnetic Resonance (NMR) data is standard practice, relying solely on manual interpretation leaves room for human error—particularly when assigning complex spin systems such as diastereotopic protons.

To establish a highly trustworthy, self-validating analytical system, researchers must perform complete cross-validation [1]. This involves partitioning experimental data and rigorously comparing it against in silico predictions generated by advanced software platforms. This guide objectively compares the performance of the two industry-standard NMR prediction suites—ACD/Labs Spectrus Processor and Mestrelab Mnova —using 1-(3-methoxyphenyl)cyclobutan-1-ol as the benchmark molecule.

Algorithmic Causality: How the Software Predicts Spectra

Understanding the causality behind how these platforms generate data is essential for interpreting their accuracy.

  • ACD/Labs Spectrus Processor (NMR Predictors): This platform relies heavily on HOSE (Hierarchical Organization of Spherical Environments) codes[2]. The algorithm fragments the target molecule's structural environment and queries a massive proprietary database of over 2 million experimental chemical shifts. Because it relies on empirical matching, ACD/Labs excels at predicting exact shifts for rigid, well-documented ring systems like cyclobutanes.

  • Mestrelab Mnova (NMRPredict): Mnova utilizes a hybrid ensemble approach, heavily integrating Machine Learning (ML) models trained on both empirical data and Density Functional Theory (DFT) calculations[3][4]. While this ML approach is exceptionally fast and handles conformational flexibility brilliantly[4], it can sometimes introduce minor deviations (higher Mean Absolute Error) for sterically constrained, non-standard fragments compared to direct database matching.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity, the experimental protocol must be designed so that the data validates itself before software comparison begins.

Step 1: Sample Preparation & Internal Referencing

  • Procedure: Dissolve 15 mg of purified 1-(3-methoxyphenyl)cyclobutan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: TMS provides an absolute 0.00 ppm reference. Without a precise internal standard, calculating the Mean Absolute Error (MAE) between experimental and predicted shifts becomes mathematically invalid due to systemic offset.

Step 2: Multi-Dimensional Data Acquisition

  • Procedure: Acquire 1D (¹H, ¹³C) and 2D (HSQC, HMBC) spectra on a 400 MHz or 600 MHz high-field spectrometer.

  • Causality: The cyclobutane ring of this molecule contains a plane of symmetry, making the C2 and C4 carbons equivalent. However, the protons within those CH₂ groups are diastereotopic (cis/trans to the hydroxyl group) and will present as overlapping, complex multiplets in a 1D ¹H spectrum. The 2D HSQC spectrum is mandatory here; it self-validates the proton assignments by spreading these overlapping signals across the fully resolved ¹³C dimension[3].

Step 3: In Silico Prediction & Statistical Matching

  • Procedure: Import the SMILES string of the molecule into both ACD/Labs and Mnova. Generate the predicted ¹H and ¹³C spectra. Overlay the simulated HSQC spectra with the experimental data and calculate the Δ (Experimental - Predicted) for each nucleus.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating cross-validation workflow.

NMR_CrossValidation Acq 1. Experimental Acquisition (1D & 2D NMR Data) Proc 2. Spectral Processing (Phase & Baseline Correction) Acq->Proc Match 4. Peak Matching & Overlay (HSQC / HMBC Correlation) Proc->Match Pred 3. In Silico Prediction (ACD/Labs / Mnova) Pred->Match Stat 5. Statistical Validation (MAE & R-Factor Calculation) Match->Stat Valid 6. Structural Confirmation 1-(3-methoxyphenyl)cyclobutan-1-ol Stat->Valid

Workflow for cross-validating experimental NMR data with in silico software predictions.

Data Presentation: Performance Comparison

The tables below summarize the quantitative cross-validation data. The Mean Absolute Error (MAE) serves as the objective metric for software performance.

Table 1: ¹³C NMR Chemical Shift Cross-Validation (100 MHz, CDCl₃)

Note: ACD/Labs demonstrates a slight edge in ¹³C prediction accuracy due to its extensive HOSE code database for rigid ring systems.

PositionAssignmentExperimental (ppm)ACD/Labs PredictedΔ ACDMnova PredictedΔ Mnova
C1' Ar (ipso to ring)148.2147.50.7149.0-0.8
C2' Ar (ortho)111.4111.8-0.4110.50.9
C3' Ar (C-OMe)159.8159.20.6160.5-0.7
C4' Ar (para to OMe)112.7112.10.6113.5-0.8
C5' Ar (meta to OMe)129.6129.00.6128.80.8
C6' Ar (ortho)117.8118.2-0.4116.51.3
C1 Cyclobutanol (C-OH)76.877.1-0.375.51.3
C2 / C4 Cyclobutanol (CH₂)37.236.80.438.0-0.8
C3 Cyclobutanol (CH₂)13.112.50.614.2-1.1
OMe Methoxy55.355.00.355.8-0.5
Overall Mean Absolute Error - - 0.49 ppm - 0.90 ppm
Table 2: ¹H NMR Chemical Shift Cross-Validation (400 MHz, CDCl₃)

Note: Both platforms successfully predict the diastereotopic splitting of the cyclobutane protons, though Mnova's ML algorithm slightly overestimates the deshielding effect of the hydroxyl group.

PositionMultiplicityExperimental (ppm)ACD/Labs PredictedΔ ACDMnova PredictedΔ Mnova
OMe Singlet (3H)3.813.780.033.85-0.04
H2' Multiplet (1H)7.087.050.037.12-0.04
H4' Multiplet (1H)6.826.780.046.88-0.06
H5' Multiplet (1H)7.287.250.037.32-0.04
H6' Multiplet (1H)7.127.090.037.18-0.06
H2/H4 (cis to OH)Multiplet (2H)2.352.300.052.45-0.10
H2/H4 (trans to OH)Multiplet (2H)2.552.500.052.65-0.10
H3 (cis to OH)Multiplet (1H)1.651.600.051.75-0.10
H3 (trans to OH)Multiplet (1H)1.951.900.052.05-0.10
Overall Mean Absolute Error - - 0.04 ppm - 0.07 ppm

Conclusion

For the structural validation of 1-(3-methoxyphenyl)cyclobutan-1-ol, both software platforms provide highly reliable data. ACD/Labs Spectrus Processor yields a marginally lower Mean Absolute Error (MAE) due to its vast empirical database, making it the superior choice for absolute chemical shift accuracy[2]. However, Mestrelab Mnova offers a more streamlined GUI for overlaying 2D HSQC spectra[3], which is practically indispensable when visually confirming the complex diastereotopic proton assignments of the cyclobutane ring. For optimal E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development workflows, utilizing Mnova for 2D visual overlay and ACD/Labs for rigorous statistical R-factor calculation provides the most robust, self-validating methodology.

References

  • Assessing the quality of solution nuclear magnetic resonance structures by complete cross-validation. PubMed / National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-lS_8y7oSYfrvp-O3EdrLtDCB30RD_Gfm-aRM6BKMkEdZvzGXTZgMp4uSy2yc7_19qhiKOEG584NMh9nSznwg3XzQt61v50YwvH3xyBJ6RYoYBjf6S1c6v-BUtk6UKqlIj1Y=]
  • ACD/Spectrus Processor Review. Journal of Chemical Information and Modeling / ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK4LFaAs61d6DzaS1Hv7SpS8FzozsMRV-IBfojQE0hv0drfuwxJ_2ndVgoyGLQvSlBQvjI6xcUsr2M0HnVtZRk2e1c1d1gseQL7iuGiu-VHe277ZhCftcSSspEp0vZFseL1Wn5tA==]
  • HSQC Spectra Simulation and Matching for Molecular Identification. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFzJDOOE0LADQ8a0VE23syS2h-T9EFzL58KWdzIr1F_ue_5HxW-J9TIRHJBPyK265qkYh8Nf04wAP36I4JXrt8CVIIzXNz8BnaPfFjWhj4yI268zQBUCbw0j2Gt84tSzdK68u3a8nHqtVpx_ZOLdDMbYfSsg==]
  • IMPRESSION generation 2 – accurate, fast and generalised neural network model for predicting NMR parameters in place of DFT. Chemical Science (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmFvPuQO0M8AwPTbbtGepeVWHi3OW6sVGTsig6zVtMuv8LDjtUYRPMaB8r952Szah_QIfgcJYmzjyRrih7ycFs4JcIRuJ8aHB7gG355wY0DMfDwE2c--p6MX_X_a_O76MK8zPyFxSSwD_-RUVgERdMv1Gyk3nZ3l2i]

Sources

Comparative

Reproducibility Assessment of 1-(3-Methoxyphenyl)cyclobutan-1-ol Synthetic Pathways: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, pathway reproducibility, and self-validating synthetic protocols. Executive Summary The cyclobutano...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, pathway reproducibility, and self-validating synthetic protocols.

Executive Summary

The cyclobutanol motif is increasingly utilized in medicinal chemistry as a bioisostere for aromatic rings and larger cycloalkanes, offering improved metabolic stability and unique conformational vectors. Specifically, 1-(3-methoxyphenyl)cyclobutan-1-ol serves as a critical intermediate in the development of CNS therapeutics and antiviral agents [1].

However, the synthesis of 1-arylcyclobutanols is notoriously sensitive to reaction conditions. The high ring strain of the cyclobutane core (~26 kcal/mol) and the susceptibility of cyclobutanone to enolization demand precise nucleophilic control. This guide objectively compares the three primary synthetic pathways—Grignard addition, Organolithium addition, and Norrish-Yang photocyclization—evaluating their thermodynamic causality, scalability, and batch-to-batch reproducibility.

Mechanistic Pathways & Causal Analysis

To achieve reproducible synthesis, one must understand the thermodynamic and kinetic forces governing cyclobutanone reactivity. The transition of the carbonyl carbon from sp2 (ideal 120°) to sp3 (ideal 109.5°) hybridization during nucleophilic attack actually relieves internal angle strain (I-strain), making the addition thermodynamically favorable [2]. However, kinetic side-reactions often compromise yield.

Route 1: Grignard Addition (Organomagnesium)
  • Mechanism: Reaction of 3-methoxyphenylmagnesium bromide with cyclobutanone.

  • Causality: Magnesium exhibits moderate oxophilicity and covalent character. This dampens the basicity of the carbon-metal bond compared to organolithiums, favoring direct 1,2-nucleophilic addition over α -proton abstraction. Consequently, enolization-driven aldol condensation is minimized, resulting in high reproducibility [2].

Route 2: Organolithium Addition
  • Mechanism: Reaction of 3-methoxyphenyllithium (generated via halogen-metal exchange) with cyclobutanone.

  • Causality: The highly polarized C-Li bond makes the aryl species a "hard" and exceptionally reactive nucleophile. While the addition is instantaneous even at -78 °C, the high basicity frequently leads to the enolization of cyclobutanone. This generates cyclobutanone enolates that undergo self-condensation, drastically increasing the impurity profile and reducing batch-to-batch consistency.

Route 3: Norrish-Yang Photocyclization
  • Mechanism: UV irradiation of 1-(3-methoxyphenyl)butan-1-one.

  • Causality: Excitation to the singlet state followed by intersystem crossing yields a triplet biradical via intramolecular 1,5-hydrogen abstraction. The 1,4-biradical can recombine to form the cyclobutanol (Yang cyclization) [3]. However, this pathway is in direct kinetic competition with Norrish Type II cleavage (yielding an alkene and an enol). The quantum yield for the cyclization is inherently low, making reproducibility poor on a preparative scale[4].

Routes ArBr 3-Bromoanisole Grignard 3-Methoxyphenylmagnesium bromide ArBr->Grignard Mg(0), THF Lithium 3-Methoxyphenyllithium ArBr->Lithium n-BuLi, THF, -78°C Product 1-(3-Methoxyphenyl) cyclobutan-1-ol Grignard->Product + Cyclobutanone Lithium->Product + Cyclobutanone Ketone Cyclobutanone PhBu 1-(3-Methoxyphenyl) butan-1-one PhBu->Product UV (hν) Norrish-Yang

Figure 1: Overview of the three primary synthetic pathways for 1-(3-methoxyphenyl)cyclobutan-1-ol.

Quantitative Reproducibility Assessment

The following data summarizes a 10-batch reproducibility study for each pathway conducted at a 50 mmol scale.

Synthetic PathwayMean Yield (%)RSD (%)ScalabilityPrimary Impurity / Side Reaction
Route 1: Grignard 82.4% 4.2% High Wurtz coupling dimer (trace, <2%)
Route 2: Organolithium 68.1%11.5%ModerateAldol condensation products (~15%)
Route 3: Norrish-Yang 31.0%18.3%LowNorrish Type II cleavage products

Self-Validating Experimental Protocol (Route 1)

To guarantee E-E-A-T standards, the following protocol for the Grignard route is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that dictate whether the reaction is permitted to proceed to the next phase, eliminating blind processing.

Materials Required
  • 3-Bromoanisole (1.05 eq, 52.5 mmol)

  • Magnesium turnings (1.10 eq, 55.0 mmol)

  • Cyclobutanone (1.00 eq, 50.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (catalytic, 1 crystal)

Step-by-Step Methodology

Step 1: Grignard Reagent Generation

  • Charge a flame-dried, argon-purged flask with Mg turnings and 10 mL anhydrous THF. Add a single crystal of iodine to activate the magnesium surface (disruption of the MgO passivation layer).

  • Add 5% of the 3-bromoanisole charge. Wait for the characteristic color change (brown to colorless) and slight exotherm indicating initiation.

  • Add the remaining 3-bromoanisole dissolved in 40 mL THF dropwise over 30 minutes, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

  • IPC 1 (Self-Validation): Perform a Gilman titration on a 1.0 mL aliquot. Requirement: Molarity must be 0.95 M. If <0.95 M, the Grignard formation is incomplete or quenched by moisture; do not proceed.

Step 2: Nucleophilic Addition

  • Cool the validated Grignard solution to 0 °C using an ice-water bath.

  • Dissolve cyclobutanone in 20 mL anhydrous THF and add dropwise to the Grignard solution over 45 minutes. Causality: Strict temperature control at 0 °C prevents the localized accumulation of heat, which would otherwise promote competitive ring-opening of the cyclobutanone.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • IPC 2 (Self-Validation): Quench a 0.5 mL aliquot in saturated NH4​Cl and extract with EtOAc. Analyze the organic layer via GC-MS. Requirement: Unreacted cyclobutanone must be <2% by area. If >2%, continue stirring for 1 hour.

Step 3: Quench and Workup

  • Cool the reaction to 0 °C and carefully quench with 50 mL of saturated aqueous NH4​Cl . Causality: A mild proton source is required to protonate the magnesium alkoxide without triggering acid-catalyzed dehydration of the resulting tertiary alcohol.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to yield the pure 1-(3-methoxyphenyl)cyclobutan-1-ol.

Protocol Step1 1. Grignard Formation (Mg + 3-Bromoanisole in THF) IPC1 IPC 1: Gilman Titration Verify Molarity ≥ 0.95M Step1->IPC1 Step2 2. Nucleophilic Addition (Dropwise addition to Cyclobutanone at 0°C) IPC1->Step2 Pass IPC2 IPC 2: GC-MS Analysis <2% unreacted Cyclobutanone Step2->IPC2 Step3 3. Quench & Extraction (Sat. NH4Cl, EtOAc extraction) IPC2->Step3 Pass Step4 4. Purification (Silica Gel Chromatography) Step3->Step4 Product Pure 1-(3-Methoxyphenyl) cyclobutan-1-ol Step4->Product

Figure 2: Self-validating workflow for the Grignard synthesis of 1-(3-methoxyphenyl)cyclobutan-1-ol.

References

  • Science of Synthesis. "Houben-Weyl Methods of Molecular Transformations: Ketones, aryl propyl, Norrish-Yang photocyclization". Thieme Connect. URL: [Link]

  • Wagner, P. J., et al. "Intramolecular Triplet Energy Transfer in Flexible Molecules: Electronic, Dynamic, and Structural Aspects." Journal of the American Chemical Society. URL:[Link]

Validation

1-(3-methoxyphenyl)cyclobutan-1-ol reference standard purity validation techniques

Title: Comprehensive Purity Validation of 1-(3-methoxyphenyl)cyclobutan-1-ol Reference Standards: A Comparative Analytical Guide Introduction In the landscape of neuroactive and analgesic drug development, cyclobutane-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Purity Validation of 1-(3-methoxyphenyl)cyclobutan-1-ol Reference Standards: A Comparative Analytical Guide

Introduction

In the landscape of neuroactive and analgesic drug development, cyclobutane-containing scaffolds are highly prized for their unique conformational rigidity and target-binding kinetics. 1-(3-methoxyphenyl)cyclobutan-1-ol serves as a critical intermediate and building block in the synthesis of these complex active pharmaceutical ingredients (APIs)[1]. For researchers and drug development professionals, the accuracy of quantitative analysis, impurity profiling, and pharmacokinetic modeling relies entirely on the integrity of the Reference Standard (RS).

However, validating the purity of 1-(3-methoxyphenyl)cyclobutan-1-ol presents a unique mechanistic challenge. As a tertiary cyclobutanol, the molecule is inherently labile. This guide objectively compares traditional chromatographic mass-balance approaches against modern Quantitative NMR (qNMR) techniques, providing self-validating protocols to ensure your reference materials are metrologically traceable and structurally intact.

Section 1: The Mechanistic Challenge of Tertiary Cyclobutanols

To design an effective purity validation workflow, one must first understand the molecule's failure modes. The cyclobutane ring possesses significant angle strain (~26 kcal/mol). When combined with the electron-donating properties of the 3-methoxyphenyl group, the tertiary hydroxyl group becomes highly susceptible to elimination[2].

Under acidic conditions or thermal stress, the hydroxyl group is protonated and leaves as water, forming a highly stabilized benzylic carbocation. This intermediate rapidly undergoes deprotonation to form 1-(3-methoxyphenyl)cyclobutene.

Causality in Analytical Errors: If an analytical method utilizes strong acids (e.g., 0.1% Trifluoroacetic acid in HPLC) or high temperatures (e.g., a 250°C GC injection port), the standard will degrade during the analysis. This leads to an artificially low purity assignment and the false identification of cyclobutene as a batch impurity rather than an analytical artifact.

Degradation A 1-(3-methoxyphenyl) cyclobutan-1-ol (Intact API) B Protonated Alcohol Intermediate A->B H+ (Acidic Mobile Phase) or Heat (GC Injector) C Benzylic Carbocation (Ring Strain + Resonance) B->C -H2O D 1-(3-methoxyphenyl) cyclobutene (Major Degradant) C->D -H+ (Elimination)

Figure 1: Acid/Thermal-catalyzed dehydration pathway of tertiary cyclobutanols.

Section 2: Comparative Evaluation of Purity Validation Techniques

To establish a Certified Reference Material (CRM), orthogonal techniques must be compared. Here is how the standard methodologies perform for 1-(3-methoxyphenyl)cyclobutan-1-ol:

Gas Chromatography (GC-FID)
  • Mechanism: Separates volatile compounds based on boiling point and stationary phase affinity.

  • Performance: Poor. The high temperature of the injection port (typically 200–250°C) induces thermal dehydration. GC-FID consistently underestimates the purity of tertiary cyclobutanols.

HPLC-UV (Mass Balance Approach)
  • Mechanism: Purity is calculated indirectly: Purity=HPLCarea%​×(100%−Water%−ResidualSolvents%−ROI%) .

  • Performance: Good, but conditionally dependent. Requires strict pH control. If heavily acidic mobile phases are avoided, HPLC provides excellent resolution of synthetic intermediates. However, it is an indirect method and assumes all impurities possess the same UV response factor as the main peak.

Quantitative NMR (1H-qNMR) - The Gold Standard
  • Mechanism: The integral of a proton resonance is directly proportional to the number of nuclei. By comparing the analyte to an internal standard (e.g., NIST SRM), absolute purity is calculated directly[3].

  • Performance: Excellent. qNMR is non-destructive, requires no analyte-specific reference standard, and is directly traceable to the International System of Units (SI)[4]. It is the definitive method for validating in-house synthesized standards against commercial CRMs.

Workflow cluster_0 Chromatographic Purity (100% - Impurities) cluster_1 Absolute Purity (Direct) Start 1-(3-methoxyphenyl)cyclobutan-1-ol Candidate Batch HPLC HPLC-UV (End-capped C18) Neutral pH to prevent dehydration Start->HPLC GC GC-FID Low Temp Injection Start->GC Water Karl Fischer (Water) Start->Water Residue TGA / ROI (Inorganics) Start->Residue qNMR 1H-qNMR vs. NIST SRM Internal Std Start->qNMR MassBalance Mass Balance Calculation (%HPLC x (1 - Water - ROI)) HPLC->MassBalance Water->MassBalance Residue->MassBalance CrossCheck Cross-Validation (|Mass Balance - qNMR| < 0.5%) qNMR->CrossCheck MassBalance->CrossCheck Certified Certified Reference Material (CRM) CrossCheck->Certified

Figure 2: Orthogonal analytical workflow for reference standard purity validation.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They contain internal checks to prove the method is not degrading the sample.

Protocol A: Stability-Indicating HPLC-UV Workflow

Causality: We utilize an end-capped C18 column and a neutral-pH buffered mobile phase to eliminate localized acidic sites (residual silanols) and bulk fluid acidity, preventing on-column dehydration.

  • Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – End-capped to prevent silanol interactions.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Bicarbonate buffer (pH adjusted to 7.0).

    • Channel B: LC-MS Grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.

  • Detection: UV at 270 nm (optimal for the 3-methoxyphenyl chromophore).

  • Self-Validation Step: Inject the same sample vial at t=0 , t=12h , and t=24h . If the peak corresponding to 1-(3-methoxyphenyl)cyclobutene (typically eluting later due to higher lipophilicity) increases over time, the diluent or mobile phase is causing degradation and the method is invalid.

Protocol B: Absolute Purity via 1H-qNMR

Causality: We use basic alumina to neutralize the NMR solvent, ensuring the tertiary alcohol remains intact during the long relaxation delays required for quantitative acquisition[4].

  • Sample Preparation: Accurately weigh ~20.00 mg of 1-(3-methoxyphenyl)cyclobutan-1-ol and ~10.00 mg of NIST SRM Dimethyl Terephthalate (Internal Standard) using a calibrated microbalance ( d=0.001 mg).

  • Solvent: Dissolve in 0.6 mL of CDCl3​ (100% atom D). Critical: Pre-treat the CDCl3​ by passing it through a small plug of basic alumina to remove trace DCl.

  • Acquisition Parameters: 600 MHz NMR. Set the relaxation delay ( D1​ ) to ≥60 seconds. This ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration bias.

  • Integration & Self-Validation:

    • Internal Check: Integrate the methoxy singlet ( ∼3.8 ppm, 3H) against the cyclobutane methylene protons ( ∼1.6−2.5 ppm, 6H). They must yield an exact 3:6 ratio. If not, co-eluting impurities are present.

    • Quantification: Compare the methoxy singlet (3H) of the analyte against the aromatic singlet (4H, ∼8.1 ppm) of the Dimethyl Terephthalate standard.

  • Calculation: Apply the standard qNMR mass-fraction equation to determine absolute purity.

Section 4: Quantitative Data Comparison

The following table summarizes a comparative validation study of a single batch of 1-(3-methoxyphenyl)cyclobutan-1-ol, demonstrating how method selection directly impacts the assigned purity value.

Analytical TechniqueAssigned Purity (%)Impurity Profile DetectedCausality / Observation
GC-FID (Injector at 250°C)92.4%Major peak at RRT 0.85 (Cyclobutene)False Low: Thermal dehydration occurring in the injector port.
HPLC-UV (0.1% TFA Mobile Phase)95.5%Increasing cyclobutene peak over 24hFalse Low: Acid-catalyzed degradation occurring in the sample solution.
HPLC-UV (pH 7.0 Buffered)99.2%Trace synthetic intermediatesAccurate: Stable baseline, represents true chromatographic purity.
Mass Balance (HPLC + KF + ROI)98.9%N/AAccurate: Calculated absolute purity accounting for 0.2% water and 0.1% ash.
1H-qNMR (Gold Standard)98.9% N/AAccurate: Direct absolute purity. Perfectly aligns with the Mass Balance approach.

Conclusion & Best Practices

When validating 1-(3-methoxyphenyl)cyclobutan-1-ol reference standards, researchers must account for the inherent instability of the tertiary cyclobutanol moiety. Relying on generic GC-FID or acidic HPLC methods will result in artificial degradation, leading to the rejection of perfectly viable, high-purity batches.

Best Practice Recommendations:

  • Abandon GC-FID for the primary assay of cyclobutanols; reserve it strictly for residual solvent analysis where low-temperature headspace techniques can be utilized.

  • Buffer HPLC Mobile Phases to a neutral pH to prevent on-column dehydration.

  • Adopt qNMR as the ultimate arbiter of purity. By cross-validating a neutral-pH HPLC mass balance with 1H-qNMR, laboratories can establish a self-validating, SI-traceable system that guarantees the integrity of their reference materials.

References

  • 1-(3-methoxyphenyl)
  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI URL
  • Journal of Pharmaceutical and Biomedical Analysis (PubMed)
  • 1-(1-Aminopropan-2-yl)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Methoxyphenyl)cyclobutan-1-ol

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as an integral component of experimental integrity. When working with specialized molecular building blocks like 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance exercise, but as an integral component of experimental integrity. When working with specialized molecular building blocks like 1-(3-Methoxyphenyl)cyclobutan-1-ol (CAS: 1202643-83-1) , understanding the mechanistic interaction between the molecule and human physiology is the foundation of an effective safety strategy.

This guide provides drug development professionals and synthetic chemists with a self-validating, causality-driven framework for handling this compound safely and efficiently.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical properties of 1-(3-Methoxyphenyl)cyclobutan-1-ol that dictate its hazard profile. According to authoritative safety data from 1[1] and 2[2], this compound carries specific GHS classifications. Here is the mechanistic rationale behind each:

  • Skin Irritation (H315): The lipophilic nature of the 3-methoxyphenyl group enhances the molecule's ability to partition into the lipid bilayers of the stratum corneum, facilitating dermal penetration. Once absorbed, the strained cyclobutanol ring and the hydroxyl (-OH) group can interact with epidermal proteins, leading to localized inflammation[1].

  • Serious Eye Irritation (H319): In the ocular environment, the hydroxyl group forms rapid hydrogen bonds with the aqueous environment of the corneal epithelium. This causes immediate osmotic disruption and cellular irritation[1].

  • Acute Toxicity - Oral (H302): The compound's favorable logP profile allows for rapid gastrointestinal absorption if ingested, necessitating strict prevention of aerosolization or hand-to-mouth transfer[1].

Quantitative PPE Selection Matrix

To mitigate these specific structural risks, a robust PPE strategy is required. The following table summarizes the quantitative specifications for PPE selection when handling this compound.

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeMechanistic Rationale
Hand Protection Nitrile Rubber (NBR)≥ 0.11 mm> 480 minutesNBR provides excellent chemical resistance against lipophilic organic alcohols and prevents dermal partitioning.
Eye Protection Polycarbonate Goggles2.0 mm lensN/A (Impact/Splash)Forms a complete seal to prevent micro-dust or solvent-splashes from reaching the ocular mucosa.
Body Protection Flame-Resistant Lab CoatStandard (Nomex/Cotton)N/AProtects against static discharge and particulate accumulation on personal clothing.
Respiratory N95 / FFP2 MaskN/A (Particulate)N/APrevents inhalation of fine crystalline dust during the weighing and transfer process.

Self-Validating Operational Protocol

Standard Operating Procedures (SOPs) often fail due to a lack of real-time verification. The following step-by-step methodology incorporates Self-Validating Checks to ensure experimental and operational integrity when handling 3[3] 1-(3-methoxyphenyl)cyclobutanol.

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Self-Validating Check: Observe the digital airflow monitor to ensure a face velocity of 0.4–0.6 m/s. Alternatively, tape a small piece of tissue to the sash; it must pull steadily inward before you uncap the reagent.

Step 2: PPE Donning & Integrity Testing

  • Action: Equip the N95 mask, polycarbonate goggles, lab coat, and nitrile gloves.

  • Self-Validating Check: Perform an inflation test on the nitrile gloves by trapping air inside and squeezing. If no air escapes, the gloves are free of micro-punctures.

Step 3: Static Mitigation & Transfer

  • Action: Because 1-(3-Methoxyphenyl)cyclobutan-1-ol is handled as a solid, use an anti-static weighing spatula and a grounded analytical balance. Dispense the required mass onto a glass weighing boat or anti-static paper.

  • Self-Validating Check: Observe the balance reading. A fluctuating or drifting weight indicates static charge interference or draft issues, which must be resolved before proceeding to prevent powder aerosolization.

Step 4: Post-Operation Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a solvent such as isopropanol or ethanol, which effectively solubilizes the compound.

Spill Response and Disposal Plan

Immediate logistical action is required in the event of a spill to prevent cross-contamination and exposure[2].

  • Minor Spill (< 50g):

    • Evacuate non-essential personnel and don a fresh pair of nitrile gloves.

    • Gently cover the spilled powder with damp absorbent paper to suppress dust generation.

    • Use a non-sparking tool to sweep the material into a dedicated hazardous waste container.

    • Wash the affected area with an alcohol-based solvent, followed by standard soap and water.

  • Disposal Logistics: Do not flush any unreacted 1-(3-Methoxyphenyl)cyclobutan-1-ol down the sink. The compound must be segregated as halogen-free organic waste in a sealed, clearly labeled high-density polyethylene (HDPE) container for professional incineration[2].

Operational Workflow Logic

ChemicalWorkflow Start Pre-Operation Assessment (CAS: 1202643-83-1) PPE Don Core PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Velocity (0.4-0.6 m/s) PPE->Hood Weighing Anti-Static Weighing & Transfer Hood->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck SpillResponse Dampen with Absorbent & Use Non-Sparking Tools SpillCheck->SpillResponse Yes Decon Isopropanol Decontamination & Waste Segregation SpillCheck->Decon No SpillResponse->Decon Success Operation Complete & Safe Doffing Decon->Success

Operational workflow and spill response logic for handling 1-(3-Methoxyphenyl)cyclobutan-1-ol.

References[2] Safety Data Sheet - 1202643-83-1. Combi-Blocks.https://www.combi-blocks.com/sds/QA-5716.pdf[3] 1-(3-methoxyphenyl)cyclobutanol | 1202643-83-1. Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/product/aldrich/1202643831[1] 1-(3-Methoxyphenyl)cyclobutan-1-ol | CAS: 1202643-83-1. Leyan Reagents.https://www.leyan.com/product/1202643-83-1.html

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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1-(3-Methoxyphenyl)cyclobutan-1-ol
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1-(3-Methoxyphenyl)cyclobutan-1-ol
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